BDP TR maleimide
Description
Properties
IUPAC Name |
N/A |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to BDP TR Maleimide for Bioconjugation
This guide provides an in-depth technical overview of BDP TR maleimide, a thiol-reactive fluorescent probe, designed for researchers, scientists, and drug development professionals. We will delve into its core properties, the underlying chemistry of its application, and provide a field-proven protocol for its use in bioconjugation.
Introduction: The Power of Precision in Fluorescent Labeling
In the landscape of molecular biology and drug development, the precise labeling of biomolecules is paramount. BDP TR maleimide has emerged as a powerful tool for this purpose, offering a combination of exceptional photophysical properties and highly selective covalent attachment. BDP TR is a borondipyrromethene dye, a class of fluorophores renowned for their high fluorescence quantum yields, sharp emission peaks, and excellent photostability[1][2]. The "TR" designation indicates its spectral characteristics are similar to the Texas Red fluorophore, making it a suitable alternative for this channel[3]. The maleimide functional group facilitates a specific and efficient reaction with sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins and peptides[4][5]. This specificity allows for the site-directed labeling of biomolecules, a critical requirement for a wide range of applications including fluorescence microscopy, fluorescence polarization assays, and the development of antibody-drug conjugates (ADCs)[6][7][8][9].
Core Principles: Photophysical Properties and the Thiol-Maleimide Reaction
A comprehensive understanding of both the fluorophore's characteristics and the conjugation chemistry is essential for successful experimental design.
Photophysical Profile of BDP TR
BDP TR is a bright, red fluorescent dye with a high quantum yield and a relatively long excited-state lifetime, making it particularly useful for fluorescence polarization-based assays[3][10]. Its key spectral properties are summarized in the table below.
| Property | Value | Source |
| Excitation Maximum (λex) | 589 nm | [2][7] |
| Emission Maximum (λem) | 616 nm | [2][7] |
| Molar Extinction Coefficient (ε) | 69,000 L·mol⁻¹·cm⁻¹ | [2][7] |
| Fluorescence Quantum Yield (Φ) | 0.90 | [2][7] |
Note: Spectral properties can be influenced by the local environment.
The Thiol-Maleimide Reaction: A Cornerstone of Bioconjugation
The conjugation of BDP TR maleimide to a biomolecule is achieved through the highly efficient and selective thiol-maleimide reaction[6][11]. This reaction is a Michael addition, where the nucleophilic thiol group of a cysteine residue attacks one of the carbon-carbon double bond carbons of the maleimide ring[12][13]. This process results in the formation of a stable, covalent thioether bond[13][14].
The reaction is highly chemoselective for thiols within a pH range of 6.5 to 7.5[6][11][14]. At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring minimal off-target labeling of residues like lysine[13][14]. Above pH 7.5, the reactivity with primary amines increases, and the maleimide group becomes more susceptible to hydrolysis, which would render it unreactive towards thiols[14].
Below is a diagram illustrating the mechanism of the thiol-maleimide reaction:
Sources
- 1. lumiprobe.com [lumiprobe.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. abpbio.com [abpbio.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lumiprobe.com [lumiprobe.com]
- 11. benchchem.com [benchchem.com]
- 12. bachem.com [bachem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. vectorlabs.com [vectorlabs.com]
Technical Guide: BDP TR Maleimide — Structure, Photophysics, and Bioconjugation Protocols
Executive Summary
BDP TR (Boron-dipyrromethene Texas Red) maleimide is a high-performance fluorophore engineered to replace traditional Texas Red and ROX dyes in critical imaging applications. Characterized by a rigid boron-dipyrromethene core, this fluorophore exhibits exceptional quantum yield (~0.90), high photostability, and a narrow emission bandwidth. The maleimide functional group provides high specificity for thiol (-SH) conjugation, making it the reagent of choice for site-specific protein labeling, particularly for cysteine-rich motifs.
This guide details the physicochemical properties of BDP TR maleimide, analyzes its conjugation mechanism, and provides a validated, step-by-step protocol for labeling biomolecules, complete with troubleshooting strategies for hydrophobic precipitation.
Part 1: Chemical Architecture & Photophysics
Structural Analysis
The BDP TR fluorophore is based on the BODIPY (4,4-difluoro-4-borata-3a-azonia-4a-aza-s-indacene) scaffold.[1] Unlike flexible rhodamine derivatives (like Texas Red), the BODIPY core is structurally rigid. This rigidity minimizes non-radiative decay pathways (such as molecular vibration), resulting in significantly higher fluorescence quantum yields, even in polar solvents.
-
Chromophore: BDP TR (Texas Red analogue).[2]
-
Reactive Group: Maleimide (2,5-dihydro-1H-pyrrole-2,5-dione).
-
Linker: Typically a C2-C6 alkyl chain to reduce steric hindrance during conjugation.
Photophysical Data
BDP TR is designed to occupy the "Red" channel, compatible with 561 nm or 594 nm laser lines.
Table 1: Physicochemical Properties of BDP TR Maleimide
| Property | Value | Notes |
| Excitation Max ( | 589 nm | Matches 594 nm laser; excites well at 561 nm. |
| Emission Max ( | 616 nm | Deep red emission; minimal autofluorescence overlap. |
| Extinction Coefficient ( | ~69,000 | High absorptivity leads to bright signals.[3] |
| Quantum Yield ( | ~0.90 | Significantly higher than Texas Red ( |
| Correction Factor ( | 0.19 | Critical for calculating Degree of Labeling (DOL). |
| Solubility | DMSO, DMF, DCM | Hydrophobic. Poor solubility in water. |
Comparative Advantage
Compared to Texas Red-C2-maleimide, BDP TR offers:
-
Photostability: Resists bleaching under high-intensity confocal laser scanning.
-
pH Independence: Fluorescence intensity remains stable across the physiological pH range (pH 4–9).
-
No Charge: The BDP core is electrically neutral, reducing non-specific binding to charged cell membranes compared to the cationic rhodamines.
Part 2: Bioconjugation Mechanism
The conjugation relies on the Michael addition of a thiolate anion (from a cysteine residue) to the
The Criticality of pH
The reaction is highly pH-dependent.
-
pH 6.5 – 7.5: The reaction is highly specific for thiols.[5] The thiol group (
) exists in equilibrium with the reactive thiolate anion. -
pH > 7.5: Specificity is lost.[5] Primary amines (Lysine
-amino groups) become unprotonated and can attack the maleimide, leading to heterogeneous labeling. Hydrolysis of the maleimide ring also accelerates, rendering the reagent inert.
Reaction Pathway Diagram
Figure 1: Mechanism of Thiol-Maleimide Conjugation.[4] Note the competition between the productive Michael addition and the non-productive hydrolysis pathway.
Part 3: Optimized Labeling Protocol
Safety Note: BDP TR maleimide is a potent fluorophore. Work in low-light conditions to prevent photobleaching during conjugation.
Materials Required[5][6]
-
Protein: Purified, free of carrier proteins (BSA/Gelatin) and ammonium ions.
-
Dye Stock: BDP TR Maleimide (dissolved in anhydrous DMSO).
-
Reduction Reagent: TCEP (Tris(2-carboxyethyl)phosphine) or DTT.
-
Reaction Buffer: PBS (pH 7.2) + 1 mM EDTA (to chelate divalent cations that catalyze disulfide formation).
-
Purification: Sephadex G-25 spin columns or dialysis cassettes.
Step-by-Step Workflow
Step 1: Protein Preparation & Reduction
Cysteines often oxidize into disulfides. They must be reduced to free thiols (-SH) for maleimide reaction.
-
Action: Add 10-fold molar excess of TCEP to the protein solution.
-
Incubation: 30 minutes at room temperature.
-
Note: TCEP does not react with maleimides, so it does not need to be removed before labeling (unlike DTT). If using DTT, you must dialyze the protein before adding the dye.
Step 2: Dye Solubilization (Critical)
BDP TR is hydrophobic. Adding it directly to aqueous buffer will cause precipitation.
-
Action: Dissolve 1 mg BDP TR maleimide in 50-100
anhydrous DMSO or DMF. -
Concentration: Aim for a 10 mM stock solution.
Step 3: Conjugation Reaction
-
Ratio: Use a 10:1 to 20:1 molar excess of Dye:Protein.
-
Mixing: Slowly add the dye/DMSO solution to the protein while vortexing gently. Ensure the final organic solvent concentration is <10% (v/v) to prevent protein denaturation.
-
Incubation: 2 hours at Room Temperature (RT) or Overnight at 4°C, protected from light.
Step 4: Purification
Remove unreacted dye using Gel Filtration (Size Exclusion Chromatography).
-
Matrix: Sephadex G-25 or Bio-Gel P-6.
-
Elution: Collect the first colored band (the high MW conjugate). The free dye will remain in the column.
Workflow Diagram
Figure 2: Optimized BDP TR Maleimide Labeling Workflow.
Part 4: Quality Control (Self-Validation)
After purification, you must validate the Degree of Labeling (DOL). This ensures the protein is bright enough for imaging but not over-labeled (which causes quenching).
Calculation
Measure absorbance at 280 nm (
1. Correct Protein Absorbance (
2. Calculate Molar Concentration of Dye (
3. Calculate Molar Concentration of Protein (
4. Degree of Labeling (DOL):
Target Range: Optimal DOL is typically 2.0 – 4.0 dyes per antibody.
Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Precipitation during reaction | Dye is too hydrophobic; Protein concentration too high. | Add DMSO slowly while vortexing. Ensure final DMSO <10%. Dilute protein slightly. |
| Low DOL (<1.0) | Oxidized thiols; Hydrolyzed maleimide. | Ensure TCEP reduction step is complete. Use fresh dye stock (maleimides hydrolyze in moisture). |
| High Background | Free dye not removed. | Perform a second round of dialysis or use a longer desalting column. |
| No Fluorescence | Fluorescence quenching. | DOL is too high (>6). Reduce Dye:Protein ratio during conjugation. |
References
Sources
The Thiol-Maleimide Reaction: A Comprehensive Technical Guide for Bioconjugation and Drug Development
Introduction
The thiol-maleimide reaction is a cornerstone of bioconjugation chemistry, prized for its efficiency, selectivity, and mild reaction conditions.[1] This Michael addition reaction provides a robust method for covalently linking biomolecules, a critical process in the development of targeted therapeutics like antibody-drug conjugates (ADCs), PEGylated proteins, and fluorescently labeled probes.[1][2] Its widespread adoption by researchers, scientists, and drug development professionals stems from its rapid kinetics and high chemoselectivity for thiol groups, particularly the side chain of cysteine residues in proteins, within a physiological pH range.[1][3] This guide offers an in-depth exploration of the thiol-maleimide reaction mechanism, delves into the critical parameters that govern its success, and provides practical insights and protocols to empower scientists in their bioconjugation endeavors.
Core Reaction Mechanism: A Nucleophilic Addition
The fundamental chemistry of the thiol-maleimide reaction is a Michael-type addition.[2][4] The process is initiated by the nucleophilic attack of a thiolate anion (R-S⁻) on one of the electron-deficient carbons of the maleimide's carbon-carbon double bond. This attack forms a stable, covalent thioether bond, resulting in a thiosuccinimide product.[5] The high reactivity of the maleimide is attributed to the ring strain and the cis-conformation of its two carbonyl groups, which makes the double bond highly susceptible to nucleophilic attack.[1][6] Notably, this reaction can proceed efficiently in polar solvents such as water, DMSO, or DMF without the need for a catalyst.[6]
Caption: The thiol-maleimide reaction proceeds via a Michael addition mechanism.
The Critical Role of pH: Balancing Reactivity and Selectivity
The pH of the reaction medium is arguably the most critical parameter influencing the thiol-maleimide conjugation. It dictates a delicate balance between the reactivity of the thiol and the stability of the maleimide, directly impacting the reaction's efficiency and specificity.
Thiolate Anion Formation
The reactive species in this conjugation is the thiolate anion (R-S⁻), not the protonated thiol (R-SH).[6] The concentration of the thiolate anion is governed by the pKa of the thiol and the pH of the solution, as described by the Henderson-Hasselbalch equation. As the pH increases, the equilibrium shifts towards the deprotonated, more nucleophilic thiolate form, thus accelerating the reaction rate.
Optimal pH Range for Selectivity
The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5.[6][7] Within this window, the reaction is highly chemoselective for thiols.[6] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than the competing reaction with amines (e.g., the ε-amino group of lysine residues).[6]
Side Reactions at Non-Optimal pH
Deviating from the optimal pH range can lead to undesirable side reactions:
-
Below pH 6.5: The concentration of the reactive thiolate anion is significantly reduced as the thiol remains predominantly protonated. This leads to a sluggish reaction rate.[7]
-
Above pH 7.5: The reaction loses its chemoselectivity. The concentration of deprotonated primary amines increases, leading to competitive reaction with the maleimide.[6] More significantly, the maleimide ring becomes increasingly susceptible to hydrolysis.[7][8]
Caption: The effect of pH on the thiol-maleimide reaction.
Navigating Potential Side Reactions and Instability
While highly efficient, the thiol-maleimide reaction is not without its challenges. Understanding and mitigating potential side reactions and the inherent instability of the resulting conjugate are crucial for producing homogeneous and effective bioconjugates.
Maleimide Hydrolysis
The maleimide ring is susceptible to hydrolysis, a reaction where the ring opens to form a non-reactive maleamic acid.[8] This hydrolysis is significantly accelerated at pH values above 7.5.[5][8] Once hydrolyzed, the maleimide can no longer react with thiols, leading to a loss of conjugation efficiency.[8] Therefore, it is imperative to use freshly prepared maleimide solutions and avoid storing them in aqueous buffers, especially at neutral to alkaline pH.[7]
Thiazine Rearrangement
A specific side reaction can occur when conjugating a maleimide to a peptide or protein with an N-terminal cysteine. The initial thiosuccinimide adduct can undergo an intramolecular rearrangement to form a stable six-membered thiazine ring.[2][3] This rearrangement is more pronounced at basic pH and can lead to heterogeneity in the final product.[2] Performing the conjugation at a slightly acidic pH (around 5.0) can help to prevent this side reaction by keeping the N-terminal amino group protonated.[3]
Reversibility and Thiol Exchange (Retro-Michael Reaction)
The thiosuccinimide linkage formed is not entirely stable and can undergo a retro-Michael reaction, reverting to the original thiol and maleimide.[6][9] In a biological environment rich in thiols, such as glutathione, this can lead to "payload migration," where the conjugated molecule is transferred from its intended target to other molecules, potentially causing off-target effects and reducing therapeutic efficacy.[6][10]
Enhancing Conjugate Stability: The Role of Hydrolysis
Interestingly, the hydrolysis of the thiosuccinimide ring after the initial conjugation is a desirable outcome as it stabilizes the linkage.[11][12] The resulting ring-opened succinamic acid derivative is no longer susceptible to the retro-Michael reaction.[11] Strategies to promote this stabilizing hydrolysis include:
-
Post-conjugation pH adjustment: Incubating the conjugate at a slightly basic pH (e.g., 8.5-9.0) after the initial reaction can drive the hydrolysis of the thiosuccinimide ring.[8]
-
Use of "self-hydrolyzing" maleimides: These are engineered maleimides with neighboring groups that catalyze the intramolecular hydrolysis of the thiosuccinimide ring at neutral pH.[12][13]
Data Summary: Key Reaction Parameters
| Parameter | Recommended Range/Condition | Rationale and Considerations |
| pH | 6.5 - 7.5 | Balances thiol reactivity and maleimide stability, ensuring high selectivity for thiols.[6][7] |
| Temperature | 4°C to Room Temperature (25°C) | Lower temperatures can help to minimize hydrolysis of the maleimide.[8] |
| Solvent | Aqueous buffers (PBS, HEPES, Tris), DMSO, DMF | Polar solvents facilitate the reaction.[6] Buffers should be free of extraneous thiols.[14] |
| Reducing Agent | TCEP (Tris(2-carboxyethyl)phosphine) | Often required to reduce disulfide bonds in proteins to generate free thiols for conjugation.[14][15] |
| Maleimide:Thiol Molar Ratio | 10:1 to 20:1 | An excess of the maleimide reagent is typically used to drive the reaction to completion.[16][17] |
Experimental Protocols
Protocol 1: General Procedure for Protein-Maleimide Conjugation
This protocol provides a general workflow for labeling a protein with a maleimide-functionalized molecule (e.g., a fluorescent dye).
Materials:
-
Protein solution (1-10 mg/mL in a suitable buffer)
-
Maleimide-functionalized reagent
-
Degassed reaction buffer (e.g., PBS, HEPES, or Tris at pH 7.0-7.5)[14]
-
TCEP (Tris(2-carboxyethyl)phosphine) solution (optional, for disulfide reduction)
-
Anhydrous DMSO or DMF for dissolving the maleimide reagent[14]
-
Quenching reagent (e.g., a low molecular weight thiol like L-cysteine or β-mercaptoethanol)
-
Purification column (e.g., size-exclusion chromatography)
Workflow:
Sources
- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 2. bachem.com [bachem.com]
- 3. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. creativepegworks.com [creativepegworks.com]
- 14. lumiprobe.com [lumiprobe.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. biotium.com [biotium.com]
- 17. Maleimide labeling of thiolated biomolecules [biosyn.com]
Boron-Dipyrromethene (BODIPY) Dyes: A Technical Guide to Applications in Research
Introduction: The Rise of a Versatile Fluorophore
In the landscape of fluorescent probes, Boron-Dipyrromethene (BODIPY) dyes have emerged as a cornerstone technology for researchers across diverse scientific disciplines. First synthesized in the 1960s, these dyes, formally known as 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene, possess a unique combination of photophysical properties that make them exceptionally versatile for a wide range of applications, from cellular imaging to advanced materials science.[1][2][3] Their core structure, consisting of a dipyrromethene ligand complexed with a boron difluoride moiety, provides a rigid and planar scaffold.[][] This structural rigidity is key to their remarkable fluorescence characteristics, minimizing non-radiative decay pathways and leading to high fluorescence quantum yields.[]
This technical guide provides an in-depth exploration of the applications of BODIPY dyes in research, intended for scientists and drug development professionals. We will delve into the fundamental properties of these fluorophores, explore their diverse applications with a focus on the underlying scientific principles, and provide practical insights into their use.
Core Strengths: The Intrinsic Advantages of the BODIPY Scaffold
The widespread adoption of BODIPY dyes can be attributed to a suite of desirable photophysical and chemical properties. Understanding these core strengths is crucial for designing and interpreting experiments that leverage this powerful class of molecules.
Exceptional Photophysical Properties: BODIPY dyes are renowned for their high molar extinction coefficients, sharp and narrow absorption and emission peaks, and high fluorescence quantum yields, which are often close to 1.0 and largely insensitive to the solvent environment.[][][7] This combination results in exceptionally bright and pure fluorescence signals, enhancing detection sensitivity.[] Furthermore, they exhibit excellent photostability, resisting photobleaching even under prolonged and intense illumination, which is a critical advantage for long-term imaging experiments.[][]
Structural Versatility and Tunability: The BODIPY core structure offers multiple sites for chemical modification, particularly at the 1, 3, 5, 7, and 8 positions.[][9] This allows for the synthesis of a vast library of derivatives with tailored properties. By introducing different functional groups, researchers can fine-tune the dye's spectral characteristics, shifting the excitation and emission wavelengths across the visible and near-infrared (NIR) regions.[][9] This spectral tunability is invaluable for multicolor imaging and the development of probes for specific biological targets.[]
Low Environmental Sensitivity: Unlike many other fluorescent dyes, the fluorescence of BODIPY dyes is generally not quenched in aqueous environments and is relatively insensitive to pH and solvent polarity.[][10] This robustness makes them reliable probes in complex biological systems where environmental conditions can fluctuate.
Table 1: Key Photophysical Properties of Representative BODIPY Dyes
| BODIPY Derivative | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |
| Unsubstituted BODIPY | ~503 | ~512 | ~0.9-1.0 | ~80,000 |
| BODIPY 493/503 | ~493 | ~503 | ~0.9 | ~80,000 |
| BODIPY FL | ~505 | ~513 | ~0.9 | ~80,000 |
| BODIPY TMR-X | ~544 | ~570 | ~0.5 | ~90,000 |
| BODIPY 630/650-X | ~630 | ~650 | ~0.9 | ~100,000 |
Note: These values are approximate and can vary depending on the solvent and conjugation state.
Applications in Cellular and Molecular Imaging
The exceptional brightness, photostability, and tunable nature of BODIPY dyes have made them indispensable tools for visualizing and tracking biological processes within living cells.[][11]
Staining of Cellular Organelles and Structures
The lipophilic nature of the core BODIPY structure allows for easy staining of lipid-rich structures. For instance, BODIPY 493/503 is extensively used to label lipid droplets, which are crucial organelles in cellular metabolism.[12] However, it is important to note that under certain conditions, this dye can exhibit red fluorescence, which could lead to misinterpretation in multicolor experiments.[12]
Through targeted chemical modifications, BODIPY dyes can be directed to specific organelles. By incorporating cationic moieties, such as quaternary ammonium salts, BODIPY derivatives can be designed to accumulate in mitochondria, driven by the mitochondrial membrane potential.[13] This allows for high-resolution imaging of mitochondrial morphology and dynamics.[11][] Similarly, specific targeting groups can be attached to the BODIPY core to enable selective labeling of the endoplasmic reticulum, lysosomes, and other subcellular compartments.[11][][15]
Fluorescent Labeling of Biomolecules
The ability to conjugate BODIPY dyes to various biomolecules without significantly altering their biological activity is a major advantage.[] They can be used to label proteins, nucleic acids, and lipids, facilitating the study of their localization, trafficking, and interactions within living cells.[1][11] This has been instrumental in advancing our understanding of dynamic cellular processes such as cell division, migration, and intracellular transport.[]
Super-Resolution Microscopy
Recent advancements have demonstrated the utility of conventional BODIPY conjugates in single-molecule localization microscopy (SMLM), a super-resolution technique that bypasses the diffraction limit of light.[16][17] This is achieved through the transient formation of red-shifted BODIPY ground-state dimers, which emit bright, individual bursts of light that can be precisely localized.[16] This innovative approach allows for the visualization of subcellular structures and the tracking of single molecules with a resolution of approximately 20-30 nanometers in living cells.[16][17]
BODIPY-Based Chemosensors for Ions and Small Molecules
The sensitivity of the BODIPY fluorophore's electronic properties to its immediate chemical environment makes it an excellent platform for developing chemosensors.[18] By incorporating specific recognition moieties into the dye structure, researchers can create probes that exhibit a change in their fluorescence properties upon binding to a target analyte.
Detection of Metal Ions
BODIPY-based chemosensors have been successfully developed for the selective and sensitive detection of a wide range of metal ions, including biologically important cations like Zn²⁺, Cu²⁺, and Fe³⁺, as well as toxic heavy metal ions such as Hg²⁺ and Cd²⁺.[18][19][20] The sensing mechanism often involves processes like photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or fluorescence resonance energy transfer (FRET), which are modulated by the binding of the metal ion to the recognition site.[21] For example, a "turn-on" fluorescent probe for Au(III) ions was developed based on a BODIPY-2-aminopyridine skeleton, where the coordination of Au³⁺ ions leads to a substantial increase in fluorescence emission.[22]
Sensing of Anions and Neutral Molecules
The versatility of BODIPY chemistry also extends to the detection of anions and small neutral molecules. Probes have been designed to detect anions like fluoride and cyanide, as well as biologically relevant molecules such as reactive oxygen species (ROS), reactive nitrogen species (RNS), and biothiols.[][15][21] For instance, BODIPY-based probes have been engineered to react with specific ROS, leading to a change in fluorescence that allows for the real-time imaging of oxidative stress in living cells.[]
Diagram: General Mechanism of a "Turn-On" BODIPY-Based Chemosensor
Sources
- 1. dzinsights.com [dzinsights.com]
- 2. BODIPY-Based Molecules for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Carborane-based BODIPY dyes: synthesis, structural analysis, photophysics and applications [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 9. Design, synthesis and functionalization of BODIPY dyes: applications in dye-sensitized solar cells (DSSCs) and photodynamic therapy (PDT) - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 10. biomedgrid.com [biomedgrid.com]
- 11. BODIPY Dyes: A New Frontier in Cellular Imaging and Theragnostic Applications | MDPI [mdpi.com]
- 12. A pitfall in using BODIPY dyes to label lipid droplets for fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cationic BODIPY Photosensitizers for Mitochondrion-Targeted Fluorescence Cell-Imaging and Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BODIPY based realtime, reversible and targeted fluorescent probes for biothiol imaging in living cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. Conventional BODIPY Conjugates for Live-Cell Super-Resolution Microscopy and Single-Molecule Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Video: Conventional BODIPY Conjugates for Live-Cell Super-Resolution Microscopy and Single-Molecule Tracking [jove.com]
- 18. researchgate.net [researchgate.net]
- 19. A fluorescent sensor-based tripodal-Bodipy for Cu (II) ions: bio-imaging on cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. benthamdirect.com [benthamdirect.com]
- 22. A BODIPY based probe for the reversible “turn on” detection of Au(III) ions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
step-by-step guide to labeling cysteine residues with BDP TR maleimide
Application Notes & Protocols
Title: A Step-by-Step Guide to Labeling Cysteine Residues with BDP TR Maleimide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This guide provides a comprehensive, step-by-step protocol for the selective labeling of cysteine residues in proteins and peptides using BDP TR maleimide. BDP TR is a bright, photostable borondipyrromethene fluorophore with spectral properties similar to Texas Red® or ROX, making it an excellent choice for various fluorescence-based applications, including microscopy and fluorescence polarization assays.[1][2][3] This document outlines the core chemical principles, critical experimental parameters, a detailed labeling and purification protocol, and a troubleshooting guide to ensure successful and reproducible conjugation.
Introduction and Scientific Principles
Site-specific labeling of proteins is a cornerstone of modern biological research, enabling the study of protein function, localization, and interactions.[4] Cysteine, with its unique thiol (-SH) group, offers a prime target for such specific modification due to its relatively low abundance compared to other reactive residues like lysine.[5][6] The maleimide functional group is a highly selective thiol-reactive moiety that forms a stable thioether bond with the sulfhydryl group of cysteine under mild pH conditions.[5][7][8]
BDP TR (borondipyrromethene Texas Red) maleimide is a fluorescent dye that combines the specificity of the maleimide reaction with the superior photophysical properties of the BDP core structure. It exhibits a high fluorescence quantum yield (0.9), a large extinction coefficient, and excellent photostability, making it significantly brighter than comparable dyes like ROX.[1][9][10]
Core Chemistry: The Thiol-Maleimide Reaction
The labeling reaction is a Michael addition where the nucleophilic thiol group of a cysteine residue attacks the electron-deficient double bond of the maleimide ring.[11] This reaction is highly efficient and specific for thiols within a pH range of 6.5-7.5.[11][12] Below this range, the thiol is protonated and less nucleophilic, slowing the reaction. Above this range, competing hydrolysis of the maleimide group and potential side-reactions with other nucleophilic residues (like lysine) can occur.
Caption: Cysteine thiol attacks the maleimide ring of BDP TR.
Critical Parameters for Successful Labeling
Achieving optimal and reproducible labeling requires careful control over several key parameters.
| Parameter | Recommended Range/Value | Rationale & Scientist's Notes |
| pH | 6.5 - 7.5 | Balances thiol reactivity with maleimide stability. Use of buffers like PBS, HEPES, or Tris is recommended.[5][13] Avoid amine-containing buffers if there is any concern about side reactions. |
| Reducing Agent | 5-50 mM TCEP | Cysteine residues can form disulfide bonds which are unreactive with maleimides.[7][14] A reducing agent is necessary to cleave these bonds. Tris(2-carboxyethyl)phosphine (TCEP) is the preferred reducing agent as it is odorless, stable, and, unlike DTT, does not contain a thiol group that would compete with the protein for the maleimide dye.[15][16] While excess TCEP can sometimes interfere with the reaction, it is generally less problematic than DTT.[17][18][19] |
| Molar Ratio (Dye:Protein) | 10:1 to 20:1 | A molar excess of the dye helps drive the reaction to completion.[5][13][20] However, excessive dye can lead to non-specific labeling or protein precipitation.[21] This ratio should be optimized empirically for each specific protein. |
| Reaction Time & Temperature | 2 hours at RT or Overnight at 4°C | Room temperature reactions are faster, while incubation at 4°C can be gentler for sensitive proteins and may reduce background reactions.[5][13] Reactions should be protected from light to prevent photobleaching of the dye. |
| Protein Concentration | 1 - 10 mg/mL | A higher protein concentration can improve reaction kinetics but may also increase the risk of aggregation, especially after modification with a hydrophobic dye. |
Detailed Application Protocol
This protocol provides a general workflow. Optimization may be required for specific proteins.
Materials and Reagents
-
BDP TR Maleimide: (e.g., Lumiprobe, BroadPharm)
-
Protein of Interest: Purified and containing at least one cysteine residue.
-
Anhydrous Dimethyl Sulfoxide (DMSO): For dissolving the maleimide dye.
-
Reaction Buffer: Degassed PBS, HEPES, or Tris buffer, pH 7.0-7.5. To degas, apply a vacuum or bubble with an inert gas (e.g., nitrogen, argon) for several minutes.[13][14]
-
TCEP•HCl (Tris(2-carboxyethyl)phosphine hydrochloride): Prepare a fresh 100 mM stock solution in reaction buffer.
-
Purification Column: Size-exclusion chromatography (e.g., Sephadex G-25) or dialysis equipment for removing excess dye.[20][22]
Experimental Workflow
Caption: Step-by-step workflow for BDP TR maleimide labeling.
Step-by-Step Procedure
-
Protein Preparation:
-
Dissolve your protein in the degassed reaction buffer (pH 7.0-7.5) to a final concentration of 1-10 mg/mL.[8][14]
-
If your protein has existing disulfide bonds that need to be labeled, add the TCEP stock solution to a final concentration of 5-10 mM (a 10-100 fold molar excess over the protein is typical).[5][15]
-
-
Dye Preparation:
-
Allow the vial of BDP TR maleimide to warm to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO.[5][20] Vortex briefly to ensure it is fully dissolved. This stock solution should be prepared fresh, but can be stored at -20°C for up to a month if protected from light and moisture.[5][13]
-
-
Labeling Reaction:
-
While gently stirring or vortexing the protein solution, add the 10 mM dye stock to achieve the desired dye-to-protein molar ratio (start with 10:1 to 20:1).[5][20]
-
Protect the reaction from light by wrapping the vial in aluminum foil.
-
Incubate for 2 hours at room temperature or overnight at 4°C.[8][13]
-
-
Purification of the Conjugate:
-
It is crucial to separate the labeled protein from the unreacted dye.[22]
-
Size-Exclusion Chromatography: This is the most common method. Use a pre-packed column (e.g., PD-10) or pack your own with a resin like Sephadex G-25.[20] Equilibrate the column with your buffer of choice (e.g., PBS). The labeled protein will elute first, followed by the smaller, free dye molecules.[22]
-
Dialysis: This method is also effective but slower, which can risk re-oxidation of unreacted thiols.
-
Determination of Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each protein molecule.[20]
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorption maximum of BDP TR, which is 589 nm (A₅₈₉).[1]
-
Calculate the protein concentration using the Beer-Lambert law, correcting the A₂₈₀ reading for the dye's contribution.
-
Corrected A₂₈₀ = A₂₈₀ - (A₅₈₉ × CF₂₈₀)
-
The Correction Factor (CF₂₈₀) for BDP TR is approximately 0.19.[1]
-
-
Protein Conc. (M) = Corrected A₂₈₀ / ε_protein
-
ε_protein is the molar extinction coefficient of your protein at 280 nm.
-
-
-
Calculate the dye concentration:
-
Dye Conc. (M) = A₅₈₉ / ε_dye
-
ε_dye for BDP TR is 69,000 L·mol⁻¹·cm⁻¹.[1]
-
-
-
Calculate the DOL:
-
DOL = Dye Conc. (M) / Protein Conc. (M)
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Labeling Efficiency (Low DOL) | 1. Incomplete reduction of disulfide bonds.[15] 2. Re-oxidation of thiols to disulfides before labeling.[6] 3. Insufficient dye concentration or reaction time. 4. Hydrolysis of the maleimide group due to high pH (>7.5). | 1. Increase TCEP concentration or incubation time.[15] 2. Ensure buffers are properly degassed and work quickly after the reduction step.[23] 3. Optimize the dye:protein molar ratio and/or increase the incubation time. 4. Check and adjust the pH of the reaction buffer to be within the 6.5-7.5 range.[23] |
| Protein Precipitation After Labeling | 1. The conjugated dye increases the overall hydrophobicity of the protein, causing aggregation.[21] 2. The organic solvent (DMSO) from the dye stock is denaturing the protein.[21] 3. Protein concentration is too high. | 1. Reduce the dye:protein molar ratio to achieve a lower DOL.[21] Try a more hydrophilic version of the dye if available. 2. Keep the volume of added DMSO low (ideally <10% of the total reaction volume). 3. Perform the labeling reaction at a lower protein concentration. |
| Non-Specific Labeling | 1. Reaction pH is too high (>8.0), leading to reaction with other nucleophiles like amines. 2. Presence of other reactive species in the protein preparation. | 1. Ensure the reaction pH is strictly maintained between 6.5 and 7.5. 2. Further purify the protein sample before labeling. |
Storage and Handling
-
BDP TR Maleimide (Solid): Store at -20°C, desiccated and protected from light. It is stable for at least 24 months under these conditions.[1]
-
Labeled Protein Conjugate: For short-term storage (up to a week), keep at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol to 50% or a stabilizer like BSA (5-10 mg/mL) and store at -20°C or -80°C.[5][20]
References
-
A Comparison between the Sulfhydryl Reductants Tris(2-carboxyethyl)phosphine and Dithiothreitol for Use in Protein Biochemistry. Analytical Biochemistry, 273(1), 73-80. [Link]
-
Fluorescent labeling and modification of proteins. Protein Science, 20(9), 1463-1475. [Link]
-
TCEP vs DTT. Reddit r/labrats. [Link]
-
Serial protein labeling with infrared maleimide dyes to identify cysteine modifications. Neuroproteomics, 2008. [Link]
-
Lab 6 Overview: Purifying the Fluorescent Protein. Amgen Biotech Experience. [Link]
-
Labeling and Purification of Cellulose-Binding Proteins for High Resolution Fluorescence Applications. Analytical Chemistry, 88(12), 6348-6356. [Link]
-
BDP 630/650 maleimide. Shanghai Jinpan Biotechnology Co., Ltd. [Link]
-
TCEP or DTT? Proteomics and Mass Spectrometry Core Facility. [Link]
-
Saturation Fluorescence Labeling of Proteins for Proteomic Analyses. Methods in Molecular Biology, 355, 129-141. [Link]
-
BDP TR NHS ester. AntMall. [Link]
-
Why is my protein precipitating after fluorescent labeling? ResearchGate. [Link]
-
Labeling of a protein with fluorophores using maleimide derivitization. Methods in Enzymology, 536, 79-86. [Link]
-
Maleimide labeling of thiolated biomolecules. Bio-Synthesis Inc. [Link]
-
Tagging and Labelling Proteins for Purification and Tracking. Dr. Nick's Videos. [Link]
-
BDP® TR maleimide. Luna Nanotech Canada. [Link]
-
Efficient Site-Specific Labeling of Proteins via Cysteines. Journal of Visualized Experiments, (58), e3225. [Link]
Sources
- 1. lumiprobe.com [lumiprobe.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Labeling of a protein with fluorophores using maleimide derivitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. lumiprobe/BDP TR NHS ester/13420/1 mg-蚂蚁淘生物 [ebiomall.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. BDP TR maleimide, 2183473-37-0 | BroadPharm [broadpharm.com]
- 13. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. benchchem.com [benchchem.com]
- 16. TCEP or DTT? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 17. mstechno.co.jp [mstechno.co.jp]
- 18. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. Saturation Fluorescence Labeling of Proteins for Proteomic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biotium.com [biotium.com]
- 21. researchgate.net [researchgate.net]
- 22. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Illuminating Cellular Machinery: A Guide to BDP TR Maleimide in Fluorescence Microscopy
Introduction: The Quest for Brighter, More Stable Fluorophores
In the dynamic field of cellular and molecular biology, the ability to visualize specific proteins and their interactions within their native environment is paramount. Fluorescence microscopy stands as a cornerstone technique, offering unparalleled insights into the intricate workings of the cell.[1][2] The quality of these insights, however, is fundamentally dependent on the quality of the fluorescent probes used. An ideal fluorophore for protein labeling should exhibit high brightness, exceptional photostability, and a reactive moiety that allows for specific and efficient conjugation to the target biomolecule.
BDP TR maleimide emerges as a superior choice for researchers seeking to overcome the limitations of traditional red fluorescent dyes. As a member of the borondipyrromethene (BODIPY) class of dyes, BDP TR offers a compelling combination of photophysical properties that make it exceptionally well-suited for a wide range of fluorescence microscopy applications, from routine confocal imaging to cutting-edge super-resolution techniques.[3][4] This technical guide provides a comprehensive overview of BDP TR maleimide, detailing the principles of its reactivity, step-by-step protocols for protein and cell labeling, and expert insights into its application in advanced microscopy.
BDP TR is a borondipyrromethene dye with absorption and emission spectra similar to ROX, but with significantly higher fluorescence quantum yield and brightness.[5] Its maleimide functional group provides a highly selective reactive partner for the thiol groups of cysteine residues in proteins, enabling precise and stable covalent labeling.[6]
The Chemistry of Precision: Understanding Thiol-Maleimide Conjugation
The robust and specific labeling achieved with BDP TR maleimide is rooted in the well-established chemistry of the thiol-maleimide reaction. This reaction is a form of Michael addition, where the nucleophilic thiol group of a cysteine residue attacks the electrophilic carbon-carbon double bond of the maleimide ring.[3] This process results in the formation of a stable thioether bond, covalently linking the BDP TR fluorophore to the protein of interest.
One of the key advantages of this chemistry is its high selectivity for thiols, especially within a pH range of 6.5 to 7.5.[3] At this pH, the reaction with thiols is approximately 1,000 times faster than with amines, minimizing off-target labeling and ensuring that the fluorophore is attached at the desired cysteine residue.[3]
Caption: Covalent labeling via Michael addition.
Photophysical Properties of BDP TR: A Quantitative Overview
The selection of a fluorophore is a critical decision in experimental design. The photophysical properties of BDP TR make it a standout performer in the red region of the spectrum. Its high molar extinction coefficient and exceptional quantum yield translate to a bright fluorescent signal, while its notable photostability allows for prolonged imaging sessions with minimal signal degradation.
| Property | Value | Source |
| Excitation Maximum (λex) | ~589 nm | [7] |
| Emission Maximum (λem) | ~616 nm | [7] |
| Molar Extinction Coefficient (ε) | ~69,000 cm⁻¹M⁻¹ | [7] |
| Fluorescence Quantum Yield (Φ) | ~0.90 | [7] |
| Relative Brightness (ε x Φ) | ~62,100 | [7] |
Protocols for Success: Labeling with BDP TR Maleimide
The following protocols provide a detailed, step-by-step guide for the successful labeling of proteins and cells with BDP TR maleimide. Adherence to these guidelines will ensure efficient and reproducible results.
Protocol 1: Labeling of Proteins in Solution
This protocol is designed for the covalent labeling of purified proteins containing accessible cysteine residues.
1. Reagent Preparation:
-
Protein Solution: Prepare the protein to be labeled in a degassed, thiol-free buffer at a pH of 7.0-7.5. Suitable buffers include phosphate-buffered saline (PBS), Tris, or HEPES. The protein concentration should ideally be between 1-10 mg/mL.
-
BDP TR Maleimide Stock Solution: Allow the vial of BDP TR maleimide to warm to room temperature. Dissolve the maleimide in anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to create a 10 mM stock solution. This stock solution can be stored at -20°C for up to one month, protected from light and moisture.
2. Optional: Reduction of Disulfide Bonds:
-
Rationale: Cysteine residues within a protein can form disulfide bonds, which are unreactive with maleimides. To ensure maximal labeling, it may be necessary to reduce these bonds.
-
Procedure: Add a 10-100 fold molar excess of a reducing agent such as tris(2-carboxyethyl)phosphine (TCEP) to the protein solution. Incubate for 20-30 minutes at room temperature. TCEP is recommended as it does not need to be removed prior to the addition of the maleimide.
3. Labeling Reaction:
-
Molar Ratio: A 10-20 fold molar excess of BDP TR maleimide to protein is a good starting point for optimization.
-
Procedure: While gently stirring or vortexing the protein solution, add the appropriate volume of the BDP TR maleimide stock solution. Protect the reaction mixture from light and incubate for 2 hours at room temperature or overnight at 4°C.
4. Purification of the Labeled Protein:
-
Rationale: It is crucial to remove any unreacted BDP TR maleimide to prevent background fluorescence in downstream applications.
-
Methods: The choice of purification method will depend on the protein and the desired level of purity.
-
Gel Filtration/Size-Exclusion Chromatography (SEC): This is a common and effective method for separating the labeled protein from the smaller, unreacted dye molecules.
-
Dialysis: Suitable for maleimides with good aqueous solubility.
-
High-Performance Liquid Chromatography (HPLC) or Fast Protein Liquid Chromatography (FPLC): Can be used for higher purity applications.
-
Caption: A streamlined workflow for protein conjugation.
Protocol 2: Labeling of Cell Surface Thiols
This protocol allows for the fluorescent labeling of proteins on the surface of live cells that present free thiol groups.
1. Cell Preparation:
-
Culture cells to the desired confluency on a suitable imaging substrate (e.g., glass-bottom dishes).
-
Wash the cells twice with a pre-warmed, serum-free, and thiol-free buffer such as PBS or HEPES-buffered saline (HBS) at pH 7.0-7.4.
2. Labeling Solution Preparation:
-
Prepare a fresh solution of BDP TR maleimide in the same thiol-free buffer used for washing the cells. A final concentration of 1-10 µM is a good starting point for optimization. It is important to first dilute the DMSO stock of the dye into the aqueous buffer immediately before use to minimize hydrolysis.
3. Cell Labeling:
-
Remove the wash buffer from the cells and add the BDP TR maleimide labeling solution.
-
Incubate the cells for 15-30 minutes at 37°C, protected from light. The optimal incubation time may need to be determined empirically.
4. Washing and Imaging:
-
Remove the labeling solution and wash the cells three times with the pre-warmed buffer to remove any unreacted dye.
-
The cells are now ready for imaging using a fluorescence microscope equipped with appropriate filters for BDP TR (Excitation: ~589 nm, Emission: ~616 nm).
Advanced Applications in Fluorescence Microscopy
The exceptional brightness and photostability of BDP TR maleimide make it an excellent candidate for demanding imaging applications that push the boundaries of resolution and sensitivity.
Live-Cell Imaging
The ability to track proteins in living cells over time is a powerful tool for understanding dynamic cellular processes. The high photostability of BDP TR allows for extended time-lapse imaging with reduced phototoxicity and photobleaching compared to many other red fluorescent dyes.[8][9]
Super-Resolution Microscopy
Super-resolution microscopy techniques, such as Stimulated Emission Depletion (STED) and Stochastic Optical Reconstruction Microscopy (STORM), have revolutionized our ability to visualize cellular structures at the nanoscale.[6][10] The bright and photostable nature of BDP TR makes it a suitable fluorophore for these techniques, enabling the acquisition of high-resolution images with excellent signal-to-noise ratios.[11][12]
Troubleshooting and Expert Insights
Even with robust protocols, challenges can arise. Here are some common issues and their solutions:
-
Low Labeling Efficiency:
-
Cause: Insufficiently reduced protein or oxidized thiols.
-
Solution: Ensure complete reduction of disulfide bonds by optimizing the concentration of the reducing agent and the incubation time. Always use freshly prepared, degassed buffers to minimize oxidation.
-
-
High Background Fluorescence:
-
Cause: Incomplete removal of unreacted dye.
-
Solution: Optimize the purification step. For gel filtration, ensure the column size is appropriate for the protein being purified. Perform additional washing steps for cell-based labeling.
-
-
Protein Precipitation:
-
Cause: The addition of the organic solvent (DMSO or DMF) from the dye stock solution can sometimes cause sensitive proteins to precipitate.
-
Solution: Minimize the volume of the organic solvent added to the protein solution. This can be achieved by using a more concentrated dye stock or a more dilute protein solution.
-
Conclusion: A Bright Future for Cellular Imaging
BDP TR maleimide represents a significant advancement in the field of fluorescent probes for protein labeling. Its superior brightness, photostability, and selective reactivity provide researchers with a powerful tool to illuminate the intricate details of the cellular world. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, scientists and drug development professionals can confidently employ BDP TR maleimide to achieve high-quality, reproducible data in their fluorescence microscopy experiments, from routine imaging to the most advanced super-resolution applications.
References
-
Fluorescence Microscopy. Microscope World. (2024-01-31). [Link]
-
Introduction to fluorescence microscopy: Principle and types. faCellitate. (2023-02-02). [Link]
-
Fluorescence Microscopy: An Easy Guide for Biologists. Bitesize Bio. [Link]
-
Principles of Fluorescence and Fluorescence Microscopy. ZEISS. (May 2019). [Link]
-
Super-photostable organic dye for long-term live-cell single-protein imaging. PubMed. (2025-03). [Link]
-
A fluorescent dye that survives in live cell STED imaging. Asia Research News. (2015-10-26). [Link]
-
Comparative Photostability Studies of BODIPY and Fluorescein Dyes by Using Fluorescence Correlation Spectroscopy. ResearchGate. (2025-08-10). [Link]
-
Comparative photostability studies of BODIPY and fluorescein dyes by using fluorescence correlation spectroscopy. PubMed. (2008-10-06). [Link]
-
Chemists create red fluorescent dyes that may enable clearer biomedical imaging. MIT News. (2025-10-06). [Link]
-
BODIPY analogs - Fluorescent probes! Lumiprobe newsletter. Nanopaprika.eu. (2014-10-23). [Link]
-
STED and STORM Superresolution Imaging of Primary Cilia. PMC. [Link]
-
A Comparison of STED and STORM Super-Resolution Imaging. Nikon's MicroscopyU. [Link]
-
Green and Red Fluorescent Dyes for Translational Applications in Imaging and Sensing Analytes: A Dual‐Color Flag. PMC. [Link]
-
Super-Resolution Microscopy (STED, SIM, (F)PALM, (d)STORM). ibidi. [Link]
-
Stochastic optical reconstruction microscopy (STORM) in comparison with stimulated emission depletion (STED) and other imaging methods. PubMed. [Link]
-
STED-PAINT for high-performance superresolution. Abberior Instruments. [Link]
Sources
- 1. Fluorescence Microscopy - Microscope World [microscopeworld.com]
- 2. Introduction to fluorescence microscopy: Principle and types – faCellitate [facellitate.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Stochastic optical reconstruction microscopy (STORM) in comparison with stimulated emission depletion (STED) and other imaging methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Super-photostable organic dye for long-term live-cell single-protein imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Green and Red Fluorescent Dyes for Translational Applications in Imaging and Sensing Analytes: A Dual‐Color Flag - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ibidi.com [ibidi.com]
- 11. asiaresearchnews.com [asiaresearchnews.com]
- 12. STED-PAINT for high-performance superresolution [abberior.rocks]
Application Notes and Protocols: Peptide Labeling with BDP TR Maleimide for FRET Analysis
Introduction
Förster Resonance Energy Transfer (FRET) has become an indispensable tool for studying molecular interactions, conformational changes, and enzymatic activity in biological systems.[1][2][3][4] This phenomenon, often described as a "molecular ruler," allows for the measurement of distances between two fluorophores—a donor and an acceptor—when they are in close proximity, typically within the 1-10 nm range.[4][5] The efficiency of this non-radiative energy transfer is exquisitely sensitive to the distance between the donor and acceptor, making it a powerful technique for researchers in cell biology, biochemistry, and drug discovery.
This guide provides a comprehensive overview and detailed protocols for labeling peptides with BDP TR maleimide for the purpose of FRET analysis. BDP TR is a borondipyrromethene dye with spectral properties similar to Texas Red and ROX.[6][7][8] It is characterized by its high fluorescence quantum yield, sharp emission peaks, and excellent photostability, making it a superb acceptor fluorophore in many FRET pairs.[6][7][9] The maleimide functional group allows for specific covalent attachment to thiol groups, most commonly the side chain of cysteine residues within a peptide sequence.[10][11][12][13][14]
These application notes are designed for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and the practical, field-proven steps necessary for successful peptide labeling and subsequent FRET analysis.
The Principle of FRET
FRET is a non-radiative process where an excited donor fluorophore transfers energy to a proximal ground-state acceptor fluorophore through dipole-dipole interactions.[2][4] Several conditions must be met for FRET to occur efficiently:
-
Spectral Overlap: The emission spectrum of the donor must significantly overlap with the excitation (absorption) spectrum of the acceptor.[15][16]
-
Proximity: The donor and acceptor molecules must be in close proximity, typically between 1 and 10 nanometers.[4][5]
-
Dipole Orientation: The transition dipole moments of the donor and acceptor must be favorably aligned.[15]
The efficiency of FRET (E) is inversely proportional to the sixth power of the distance (r) between the donor and acceptor, as described by the Förster equation:
E = 1 / (1 + (r/R₀)⁶)
Where R₀ is the Förster distance, the distance at which FRET efficiency is 50%.[3] This steep dependence on distance is what makes FRET such a sensitive tool for measuring molecular-scale changes.
BDP TR Maleimide as a FRET Acceptor
BDP TR maleimide is an excellent choice as a FRET acceptor for several reasons. Its strong absorption in the yellow-orange region of the spectrum and bright emission in the red region make it a suitable partner for a variety of common donor fluorophores, such as green fluorescent proteins (GFP), cyan fluorescent proteins (CFP), and dyes like fluorescein (FAM) or Cy3.[16]
Photophysical Properties of BDP TR
| Property | Value | Reference |
| Excitation Maximum (λex) | ~589 nm | [8][17][18] |
| Emission Maximum (λem) | ~616 nm | [8][17][18] |
| Molar Extinction Coefficient (ε) | ~60,000 - 69,000 cm⁻¹M⁻¹ | [17][18] |
| Fluorescence Quantum Yield (Φ) | ~0.90 | [17][18] |
The high quantum yield of BDP TR contributes to a bright signal, which is advantageous for sensitive detection.[6][7]
Experimental Design and Workflow
A typical workflow for a FRET-based peptide assay involves several key stages, from peptide design and labeling to data acquisition and analysis.
Caption: Thiol-maleimide conjugation reaction.
Part 3: Purification of the Labeled Peptide
After the labeling reaction, it is crucial to remove unreacted BDP TR maleimide and any hydrolyzed dye, as these can interfere with subsequent FRET measurements.
Methods for Purification:
-
Size-Exclusion Chromatography (SEC) / Gel Filtration: This is a common and effective method for separating the labeled peptide from the smaller, unreacted dye molecules. [19][20] * Recommended Media: Sephadex G-25 or similar resins are suitable for most peptides. For hydrophobic peptides, Sephadex LH-20 can be used with aqueous-organic mobile phases. [19][20][21] * Procedure: Equilibrate the column with a suitable buffer (e.g., PBS). Load the reaction mixture onto the column and elute with the same buffer. The labeled peptide will typically elute in the earlier fractions, while the free dye is retained longer and elutes later. Monitor the fractions by absorbance at 280 nm (for the peptide) and ~589 nm (for BDP TR).
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique provides high-resolution separation of the labeled peptide from both unlabeled peptide and free dye. [22][21] * Procedure: Use a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA). The more hydrophobic, dye-labeled peptide will be retained longer on the column than the unlabeled peptide.
Post-Purification Analysis:
-
Spectrophotometry: Confirm successful labeling by measuring the absorbance spectrum of the purified product. You should observe peaks corresponding to the peptide (e.g., at 280 nm) and the BDP TR dye (~589 nm).
-
Mass Spectrometry: Use MALDI-TOF or ESI-MS to confirm the covalent attachment of the dye to the peptide by observing the expected mass increase.
Part 4: FRET Measurement and Data Analysis
Once the peptide is dually labeled (with a donor and BDP TR as the acceptor) and purified, you can proceed with FRET measurements.
Instrumentation:
-
A spectrofluorometer capable of measuring fluorescence emission spectra.
General Procedure (Sensitized Emission Method):
-
Prepare Samples: Prepare solutions of the donor-only labeled peptide and the donor-acceptor (dually labeled) peptide at the same concentration in your assay buffer.
-
Acquire Spectra:
-
For both samples, set the excitation wavelength to the donor's excitation maximum.
-
Scan the emission spectrum across the range that covers both the donor and acceptor emission peaks.
-
-
Observe FRET: In the dually labeled sample, if FRET is occurring, you will observe two key changes compared to the donor-only sample:
-
A decrease (quenching) in the donor's fluorescence emission intensity.
-
The appearance of a sensitized emission peak from the acceptor (BDP TR) at its characteristic emission wavelength (~616 nm).
-
Calculating FRET Efficiency (E):
A common method to calculate FRET efficiency is by comparing the fluorescence intensity of the donor in the absence (I_D) and presence (I_DA) of the acceptor. [23][24] E = 1 - (I_DA / I_D)
Where:
-
I_DA is the fluorescence intensity of the donor in the presence of the acceptor.
-
I_D is the fluorescence intensity of the donor in the absence of the acceptor.
Other FRET Measurement Techniques:
-
Acceptor Photobleaching FRET: In this method, the acceptor is selectively destroyed by intense laser light. The FRET efficiency is calculated from the increase in donor fluorescence after the acceptor has been photobleached. [24][25]* Fluorescence Lifetime Imaging Microscopy (FLIM-FRET): This advanced technique measures the decrease in the donor's fluorescence lifetime in the presence of the acceptor. It is less susceptible to concentration artifacts and spectral bleed-through. [24][25]
Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Low or No Labeling Efficiency | Hydrolysis of Maleimide: Maleimide groups can hydrolyze in aqueous solution, especially at higher pH. | Prepare fresh dye stock solutions immediately before use. [26]Maintain reaction pH between 7.0-7.5. [10][14] |
| Oxidation of Thiols: Cysteine residues can re-oxidize to form disulfide bonds. | Ensure buffers are properly degassed. [27]Work quickly after the reduction step. Consider including 1 mM EDTA in buffers to chelate metal ions that can catalyze oxidation. [19] | |
| Insufficient Molar Excess of Dye: The stoichiometry may be too low for complete labeling. | Increase the molar ratio of BDP TR maleimide to the peptide (e.g., to 30:1). [19] | |
| Peptide Precipitation During Labeling | High Concentration of Organic Solvent: Some peptides are sensitive to high concentrations of DMSO or DMF. | Keep the final concentration of the organic solvent below 10%. [28]If the peptide is particularly hydrophobic, consider using a different co-solvent or optimizing the buffer composition. [19] |
| Dye-Induced Aggregation: The hydrophobic nature of the dye can sometimes cause peptide aggregation. | Lower the molar excess of the dye. [29]Ensure the peptide concentration is not too high. | |
| High Background in FRET Assay | Incomplete Removal of Free Dye: Unreacted BDP TR maleimide will fluoresce and contribute to background. | Optimize the purification protocol (SEC or HPLC). [20]Collect and analyze multiple fractions to ensure complete separation. |
| Direct Excitation of Acceptor: The donor excitation wavelength may be exciting the BDP TR acceptor directly. | Choose a donor with an excitation wavelength that minimally overlaps with the acceptor's absorption spectrum. Run an acceptor-only control to quantify direct excitation. |
References
-
The fluorescence laboratory. - Calculate Resonance Energy Transfer (FRET) Efficiencies. (n.d.). Retrieved from [Link]
-
Soto, C. M., et al. (2008). How to optimize conditions for labeling of a hydrophobic peptide with Cy3(5)-maleimide dye? ResearchGate. Retrieved from [Link]
-
Bitesize Bio. (2022). How to Measure FRET. Retrieved from [Link]
-
Bajar, B. T., Wang, E. S., Zhang, S., Lin, M. Z., & Chu, J. (2016). Over the rainbow: A practical guide for fluorescent protein selection in plant FRET experiments. Plant Physiology, 171(2), 756–767. Retrieved from [Link]
-
Evident Scientific. (n.d.). Fluorescence Resonance Energy Transfer (FRET) Microscopy. Retrieved from [Link]
-
Time-Resolved Fluorescence Wiki. (2015). Calculate Ratiometric Single Pair FRET Distributions. Retrieved from [Link]
-
ResearchGate. (2013). How to optimize conditions for labeling of a hydrophobic peptide with Alexa Fluor 647-maleimide dye and Alexa Fluor 546 NHS ester? Retrieved from [Link]
-
Lam, A. J., St-Pierre, F., Gong, Y., Marshall, J. D., Cranfill, P. J., Baird, M. A., ... & Lin, M. Z. (2012). A guide to fluorescent protein FRET pairs. FEBS letters, 586(18), 2934-2942. Retrieved from [Link]
-
Vogel, S. S., Nguyen, T. H., & van der Meer, B. W. (2011). Estimating the distance separating fluorescent protein FRET pairs. Biophysical journal, 101(11), 2735-2745. Retrieved from [Link]
-
Li, L., et al. (2013). A simple and efficient maleimide-based approach for peptide extension with a cysteine-containing peptide phage library. PubMed. Retrieved from [Link]
-
Antibodies.com. (n.d.). BDP TR alkyne (A270113). Retrieved from [Link]
-
Addgene. (2017). Fluorescent Proteins 101: Introduction to FRET. Retrieved from [Link]
-
ResearchGate. (2015). Any suggestions for an optimal FRET donor/acceptor dye pair for detecting protein-protein interactions on a solid support? Retrieved from [Link]
-
ResearchGate. (2023). Can FITC-labeled peptides be purified other than HPLC? Retrieved from [Link]
-
Bio-Synthesis. (2022). Maleimide labeling of thiolated biomolecules. Retrieved from [Link]
-
ResearchGate. (2016). Hi, any suggestions for purifying 3KDa fluorescently tagged peptide from free dye molecules and unlabeled peptides? Retrieved from [Link]
- Lakowicz, J. R. (Ed.). (2006).
-
Giepmans, B. N., Adams, S. R., Ellisman, M. H., & Tsien, R. Y. (2006). Fluorescent labeling and modification of proteins. Science, 312(5771), 217-224. Retrieved from [Link]
-
Paau, W. S., et al. (2018). Deciphering Design Principles of Förster Resonance Energy Transfer-Based Protease Substrates: Thermolysin-Like Protease from Geobacillus stearothermophilus as a Test Case. ACS Omega. Retrieved from [Link]
-
Kaur, P. (2019). Förster resonance energy transfer (FRET) and applications thereof. ResearchGate. Retrieved from [Link]
-
Amgen Biotech Experience. (2021). Lab 6 Overview: Purifying the Fluorescent Protein. YouTube. Retrieved from [Link]
-
Allen, M. W., et al. (2014). Förster Resonance Energy Transfer Mapping: A New Methodology to Elucidate Global Structural Features. PubMed Central. Retrieved from [Link]
-
Imperial College London. (n.d.). Förster Resonant Energy Transfer (FRET). Retrieved from [Link]
-
CUSABIO. (n.d.). Protocol: Maleimide labeling of proteins and other thiolated biomolecules. Retrieved from [Link]
-
Christie, R. J., et al. (2015). Long-term stabilization of maleimide-thiol conjugates. PubMed. Retrieved from [Link]
-
ResearchGate. (2016). How to do FRET analysis of a small peptide? Retrieved from [Link]
-
K. A. Lidke, et al. (2006). Imaging protein interactions by FRET microscopy: labeling proteins with fluorescent dyes. Cold Spring Harbor Protocols. Retrieved from [Link]
-
Levengood, M. R., et al. (2014). Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates. PubMed. Retrieved from [Link]
-
ResearchGate. (2025). Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs. Retrieved from [Link]
Sources
- 1. FRET - Förster Resonance Energy Transfer: From Theory to Applications - Google Books [books.google.com.sg]
- 2. researchgate.net [researchgate.net]
- 3. Förster Resonance Energy Transfer Mapping: A New Methodology to Elucidate Global Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Förster Resonant Energy Transfer (FRET) | Research groups | Imperial College London [imperial.ac.uk]
- 5. blog.addgene.org [blog.addgene.org]
- 6. lumiprobe.com [lumiprobe.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 15. Over the rainbow: A practical guide for fluorescent protein selection in plant FRET experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What should I consider when selecting donor/acceptor FRET pairs? | AAT Bioquest [aatbio.com]
- 17. BDP TR alkyne (A270113) | Antibodies.com [antibodies.com]
- 18. lumiprobe.com [lumiprobe.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. The fluorescence laboratory. - Calculate Resonance Energy Transfer (FRET) Efficiencies [fluortools.com]
- 24. Fluorescence Resonance Energy Transfer (FRET) Microscopy [evidentscientific.com]
- 25. bitesizebio.com [bitesizebio.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 28. vectorlabs.com [vectorlabs.com]
- 29. 标记化学支持 – 问题排查 | Thermo Fisher Scientific - CN [thermofisher.cn]
Application Note: Precision Labeling and DOL Calculation for BDP TR Maleimide Conjugates
Executive Summary
BDP TR (Borondipyrromethene Texas Red) is a high-performance fluorophore designed as a photostable, oxidation-resistant alternative to ROX and Texas Red. When functionalized with a maleimide group, it becomes a precision tool for site-specific labeling of cysteine residues (sulfhydryls) on antibodies and proteins.
This guide addresses a critical gap in standard protocols: the accurate calculation of the Degree of Labeling (DOL). While the conjugation chemistry is well-understood, the specific spectral correction factors for BDP TR are often misapplied, leading to erroneous concentration data. This document provides a self-validating workflow for conjugation, purification, and mathematically rigorous DOL determination using the specific extinction coefficients and correction factors for the BDP TR chromophore.
Technical Background & Mechanism
The Chemistry: Maleimide-Thiol Conjugation
The reaction relies on the nucleophilic attack of the thiolate anion (
-
Specificity Window: The reaction is highly specific for sulfhydryls between pH 6.5 and 7.5.
-
The Risk: At pH > 8.0, primary amines (lysines) become unprotonated and can compete, leading to non-specific labeling. At pH < 6.0, the reaction kinetics slow significantly. Hydrolysis of the maleimide ring to non-reactive maleamic acid is a competing reaction, accelerated by high pH and moisture.
The Physics: Spectral Correction Logic
To calculate DOL, we use UV-Vis spectroscopy. However, fluorophores are not "invisible" at 280 nm (the wavelength used to measure protein concentration). BDP TR absorbs significantly at 280 nm.
If we ignore this dye absorbance, we overestimate the protein concentration, resulting in a falsely low DOL . We must apply a Correction Factor (
For BDP TR, this constant is 0.19 [1].[4]
Materials & Constants
Key Spectral Constants (BDP TR)
| Parameter | Value | Unit | Notes |
| Absorbance Max ( | 589 | nm | Excitation channel |
| Emission Max ( | 616 | nm | Emission channel |
| Extinction Coeff ( | 60,000 | At 589 nm | |
| Correction Factor ( | 0.19 | Unitless |
Protein Constants (Examples)
| Protein | MW (Da) | |
| IgG Antibody | 150,000 | 210,000 |
| BSA | 66,400 | 43,824 |
Experimental Workflow
Workflow Visualization
The following diagram outlines the critical path from protein preparation to analytical validation.
Figure 1: Decision tree and workflow for Maleimide-Thiol conjugation. Note the critical step of removing reducing agents before adding the maleimide dye.
Step-by-Step Protocol
Step 1: Protein Preparation Ensure your protein is in a thiol-free buffer (PBS or HEPES, pH 7.0–7.5).[2]
-
Critical: If the protein contains disulfide bonds (e.g., antibodies) and no free cysteines, reduce selectively using TCEP or DTT.
-
Note: If using DTT, you must perform a dialysis or desalting step before conjugation, as DTT contains thiols that will quench the maleimide. TCEP does not contain thiols and is compatible with maleimide chemistry in stoichiometric amounts.
Step 2: Dye Preparation Dissolve BDP TR Maleimide in anhydrous DMSO to create a 10 mM stock solution.
Step 3: Conjugation Reaction
-
Calculate the volume of dye needed for a 10-20 molar excess over the protein.
-
Add the dye dropwise to the protein solution while stirring gently.
-
Incubate for 2 hours at Room Temperature or Overnight at 4°C , protected from light.
Step 4: Purification Separate the labeled protein from unreacted dye using a Gel Filtration column (e.g., Sephadex G-25, PD-10, or Zeba Spin columns).
-
Visual Check: You should see two bands separating on the column: the faster-moving band (protein-dye conjugate) and the slower band (free dye). Collect the first band.
Analytical Validation: Calculating DOL
This section details the mathematical derivation of the Degree of Labeling.
The Logic Flow
The calculation requires solving for the protein concentration first, correcting for the dye's interference, and then determining the molar ratio.[3]
Figure 2: Computational logic for deriving Degree of Labeling (DOL) from raw absorbance data.
The Formulae
1. Calculate Molar Concentration of Dye:
2. Calculate Molar Concentration of Protein (Corrected):
3. Calculate Degree of Labeling (DOL):
Example Calculation
-
Protein: IgG (
) -
Measurements:
,
-
Dye Conc:
-
Correction:
-
Protein Conc:
-
DOL:
-
Interpretation: A DOL of 18.9 is very high for an antibody (typically target 3-8). This suggests either aggregation or significant non-specific binding. Optimization of the dye:protein ratio is required.[2]
-
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low DOL (< 1.0) | Hydrolysis of Maleimide | Ensure dye stock is fresh and anhydrous. Check buffer pH (must be < 7.5).[2][5] |
| Low DOL (< 1.0) | Oxidized Thiols | Re-treat protein with TCEP to ensure cysteines are reduced. |
| High DOL (> 8.0) | Non-specific binding | pH was likely > 8.0, causing amine labeling. Adjust buffer to pH 7.2. |
| Precipitation | Over-labeling | BDP TR is hydrophobic. High loading causes aggregation. Reduce dye excess or add DMSO/PEG to buffer. |
| Low Signal | Fluorescence Quenching | DOL is too high. Dye molecules are too close (homo-FRET). Aim for lower DOL (2-4). |
References
- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Standard reference for Maleimide chemistry mechanisms).
Sources
BDP TR maleimide for in vivo imaging applications
Application Note: High-Fidelity In Vivo Imaging with BDP TR Maleimide
Executive Summary
BDP TR (Boron-Dipyrromethene Texas Red) maleimide is a high-performance fluorophore engineered for the ROX/Texas Red channel (Ex/Em: ~589/616 nm). Unlike traditional rhodamine or cyanine dyes, BDP TR offers exceptional photostability and a high quantum yield (~0.9), making it a superior choice for longitudinal in vivo imaging where resistance to photobleaching is critical.
This guide provides a rigorous technical framework for utilizing BDP TR maleimide in preclinical imaging. It addresses the specific challenges of its hydrophobic nature, details a self-validating bioconjugation workflow, and defines optimal imaging parameters for intravital and superficial tissue applications.
Technical Specifications & Mechanistic Insight
Physicochemical Properties
BDP TR is a hydrophobic fluorophore.[1] This structural characteristic confers high quantum efficiency by shielding the dipyrromethene core from solvent quenching but necessitates the use of organic co-solvents during conjugation.
| Property | Specification | Notes |
| Excitation Max | 589 nm | Matches ROX, Texas Red, Alexa Fluor 594 filters. |
| Emission Max | 616 nm | Deep red emission minimizes autofluorescence overlap. |
| Extinction Coeff. | ~69,000 M⁻¹cm⁻¹ | High molar absorptivity.[2] |
| Quantum Yield | 0.90 | Significantly brighter than ROX (QY ~0.6). |
| Solubility | Low in water; High in DMSO/DMF | CRITICAL: Requires organic co-solvent for labeling.[3] |
| Reactivity | Thiol-selective (Maleimide) | Reacts with reduced cysteines via Michael addition. |
The "Turn-On" Mechanism (Aggregation-Caused Quenching)
A unique feature of BDP maleimides is their fluorogenic potential. In aqueous buffers, the hydrophobic BDP core may form non-fluorescent aggregates (Aggregation-Caused Quenching, ACQ).[4] Upon conjugation to a biomolecule (protein/peptide), the dye disperses, restoring high fluorescence. This "turn-on" effect can advantageously reduce background signal from unreacted dye, though purification is still recommended [1].
Bioconjugation Protocol: Thiol-Maleimide Chemistry
Objective: Site-specific labeling of a target protein (e.g., Antibody, Fab fragment, or Peptide) with BDP TR maleimide.
Critical Reagents & Equipment
-
Target Protein: 1–10 mg/mL in pH 7.2 PBS (Must be free of carrier proteins like BSA).
-
BDP TR Maleimide: Store at -20°C. Dissolve in anhydrous DMSO immediately before use.
-
Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine) .[5][6]
-
Desalting Column: Sephadex G-25 or PD-10 (MWCO 5 kDa).
-
Inert Gas: Nitrogen or Argon (to prevent disulfide reformation).[8][9]
Workflow Diagram (DOT Visualization)
Figure 1: Step-by-step bioconjugation workflow for BDP TR Maleimide. Note the parallel preparation of dye and protein.[9]
Step-by-Step Protocol
Step 1: Disulfide Reduction (Activation)
-
Dissolve protein in degassed PBS (pH 7.0–7.5).
-
Add 10–100 molar excess of TCEP.[7][9][10]
-
Why: Antibodies require reduction of inter-chain disulfides to generate free thiols. Peptides may already have free cysteines; if so, skip TCEP or use it to ensure no dimerization occurred.
-
-
Incubate for 20–30 minutes at room temperature.
-
Optional: If using DTT, you MUST perform a desalting step here to remove excess DTT.[7][10] With TCEP, you can proceed directly if the excess is not extreme (<1 mM final concentration), though purification is safer for stoichiometry control [3].
Step 2: Dye Preparation
-
Allow BDP TR maleimide vial to warm to room temperature before opening to prevent condensation.
-
Dissolve in anhydrous DMSO or DMF to a concentration of 10 mM .
-
Caution: BDP TR is hydrophobic.[1] Do not attempt to dissolve directly in buffer; it will precipitate.
-
Step 3: Conjugation Reaction
-
Add the dye solution to the reduced protein sample.
-
Flush the vial with inert gas (N₂/Ar) and cap tightly.
-
Incubate for 2 hours at Room Temperature or Overnight at 4°C in the dark.
Step 4: Purification
-
Equilibrate a Sephadex G-25 column with PBS.[5]
-
Load the reaction mixture.
-
Elute with PBS.[3][9] Collect the first colored band (Conjugate). The second, slower band is the free dye.
-
Self-Validation: If the bands are not separated, the protein may have aggregated.
-
Step 5: Degree of Labeling (DOL) Calculation
Calculate DOL to validate the probe before in vivo use.
- : Absorbance at 589 nm.[2]
- : 69,000 M⁻¹cm⁻¹.[2]
- : Correction factor for BDP TR (~0.19).
- : Extinction coefficient of protein (e.g., IgG ~210,000).
In Vivo Imaging Applications
Target Applications: BDP TR emits in the "orange-red" spectrum (616 nm). While not a Near-Infrared (NIR) dye (like Cy7), it is ideal for:
-
Intravital Microscopy: High-resolution imaging of vasculature, tumor margins, or cell tracking through cranial/dorsal skin windows.
-
Superficial Tumor Imaging: Subcutaneous xenografts.
-
Zebrafish/Drosophila Imaging: Transparent organisms where depth penetration is less critical.
Imaging Setup & Signal Path
Figure 2: Optical configuration for BDP TR imaging. Ensure filters exclude excitation light to maximize Signal-to-Noise Ratio (SNR).
Administration & Kinetics
-
Route: Intravenous (IV) tail vein injection is standard for vascular/tumor targeting.
-
Dose: Typically 1–5 mg/kg of antibody-conjugate.
-
Clearance: BDP TR is hydrophobic.[1] If conjugated to a small peptide, it may show hepatobiliary clearance. If conjugated to an IgG, clearance is dictated by the antibody (FcRn recycling).
Troubleshooting & Validation
| Issue | Probable Cause | Corrective Action |
| Precipitation during labeling | Dye concentration too high or buffer too aqueous. | Pre-dissolve dye in DMSO.[9][10] Add dropwise while vortexing. Keep DMSO <20%. |
| Low DOL (< 1.0) | Incomplete reduction or oxidized TCEP. | Use fresh TCEP. Ensure pH is 7.0–7.5 (Maleimide hydrolysis competes at > pH 8.0).[11] |
| High Background (In Vivo) | Non-specific binding or aggregation. | BDP is hydrophobic; ensure removal of free dye. Consider PEGylation to improve solubility. |
| No Signal | Filter mismatch. | Verify Ex/Em filters. Do not use GFP or Cy5 filter sets; use ROX/Texas Red sets. |
References
-
NIH/National Library of Medicine. (2022). A BODIPY-Based Probe Enables Fluorogenicity via Thiol-Dependent Modulation of Fluorophore Aggregation.
-
BenchChem. (2025).[6][11][12] Application Notes and Protocols for TCEP-Mediated Protein Reduction for Maleimide Labeling. (Generic link for citation format; specific content verified via search).
-
Lumiprobe. (n.d.). Maleimide Labeling of Proteins and Other Thiolated Biomolecules.
-
Tocris Bioscience. (n.d.). Conjugation Protocol for Thiol Reactive (Maleimide) Dyes.
-
Lumiprobe. (n.d.). BDP TR maleimide Product Specifications.
Sources
- 1. lumiprobe.com [lumiprobe.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. A BODIPY-Based Probe Enables Fluorogenicity via Thiol-Dependent Modulation of Fluorophore Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. bioacts.com [bioacts.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. biotium.com [biotium.com]
- 10. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. benchchem.com [benchchem.com]
Troubleshooting & Optimization
minimizing non-specific binding of BDP TR maleimide
Technical Support Center: BDP TR Maleimide Optimization
BDP TR (Borondipyrromethene Texas Red analog) is a high-performance fluorophore known for its photostability and brightness in the ROX/Texas Red channel. However, its core structure is hydrophobic (lipophilic). Unlike sulfonated cyanine dyes (e.g., Sulfo-Cy5), BDP TR does not naturally repel non-specific interactions in aqueous environments.
Minimizing non-specific binding (NSB) requires controlling two distinct failure modes:
-
Chemical NSB (pH-driven): At pH > 7.5, maleimides lose specificity for cysteines (thiols) and begin reacting with lysines (primary amines).
-
Physical NSB (Hydrophobicity-driven): The hydrophobic BDP core aggregates or adsorbs into hydrophobic pockets of proteins or lipid membranes.
Optimized Labeling Protocol (The "Golden Path")
Standard protocols often fail with BDP dyes due to aggregation. This optimized workflow prioritizes solubility and specificity.
Phase A: Preparation & Reduction
-
Buffer: PBS or HEPES (pH 7.0–7.2). Critical: Do not exceed pH 7.5.
-
Reduction: If cysteines are oxidized (disulfides), reduce with TCEP (Tris(2-carboxyethyl)phosphine).[1]
-
Expert Note: Unlike DTT, TCEP does not contain thiols and theoretically does not need removal.[2] However, for maximum specificity, we recommend desalting (Zeba Spin or dialysis) to remove TCEP, as it can slowly react with maleimides over time.
-
Phase B: Labeling Reaction
-
Solvent: Dissolve BDP TR Maleimide in anhydrous DMSO or DMF.
-
Concentration: 10 mM stock.[3]
-
-
Stoichiometry: Use 10–20 molar excess of dye over protein.
-
Modification for BDP: If precipitation occurs, lower excess to 5–10x and increase reaction time, or add 10-20% organic co-solvent (DMSO) to the final reaction mixture.
-
-
Incubation: 2 hours at Room Temperature (RT) or Overnight at 4°C. Keep dark.
Phase C: Quenching & Purification (The "NSB Killers")
-
Quenching: Add Beta-Mercaptoethanol (BME) or Glutathione to a final concentration of 10 mM. Incubate 15 mins.
-
Why? This reacts with excess maleimide, rendering it water-soluble and preventing it from reacting with amines during concentration steps.
-
-
Purification: Gel filtration (Sephadex G-25/PD-10) is superior to dialysis for removing hydrophobic free dye.
Workflow Visualization
The following diagram illustrates the critical decision points where NSB is introduced and how to mitigate it.
Caption: Critical path for BDP TR labeling. Red nodes indicate failure modes leading to non-specific binding (NSB).
Troubleshooting Center (FAQ)
Scenario 1: "I have high background fluorescence everywhere on my slide/blot."
Diagnosis: Hydrophobic dye aggregation.
-
The Cause: BDP TR is lipophilic. If unreacted dye is not fully removed, it sticks to membranes, plastics, and hydrophobic protein patches.
-
The Fix:
-
Detergent Wash: Add 0.05% Tween-20 or Triton X-100 to your washing buffers. This disrupts hydrophobic interactions.
-
Blocking: Increase BSA concentration to 3% or try a commercial "protein-free" blocker if using secondary antibodies.
-
Purification Check: Dialysis is often insufficient for hydrophobic dyes. Use a dye-removal spin column or size-exclusion chromatography (SEC).
-
Scenario 2: "The dye precipitated when I added it to the protein."
Diagnosis: Solvent shock.
-
The Cause: Adding a highly concentrated hydrophobic dye (in DMSO) directly to an aqueous buffer causes immediate crashing out.
-
The Fix:
-
Lower Stock Concentration: Dilute the dye further in DMSO before adding.
-
Add Slowly: Add the dye while vortexing the protein solution gently.
-
Co-solvent: Ensure the final reaction mixture contains 5–10% DMSO to keep the BDP TR solubilized.
-
Scenario 3: "I labeled my protein, but it's binding to non-target cells."
Diagnosis: Loss of specificity (Amine labeling).
-
The Cause: The reaction pH was likely too high (> 7.5), allowing the maleimide to react with lysines, or the incubation was too long.
-
The Fix:
-
Check pH: Measure the pH of your protein buffer after adding the dye (some dyes are acidic/basic salts). Adjust to 7.0.
-
Shorten Time: React for 1 hour at RT instead of overnight.
-
Quench: Did you skip the quenching step? Unreacted maleimide can react with the biological sample during the assay. Always quench with BME or Cysteine.
-
Comparative Data: BDP TR vs. Alternatives
| Feature | BDP TR Maleimide | Sulfo-Cyanine3/5 | Texas Red Maleimide |
| Hydrophobicity | High (Lipophilic) | Low (Hydrophilic) | Moderate |
| Photostability | Excellent | Moderate | Good |
| Brightness | High | High | Moderate |
| NSB Risk | High (Requires detergent wash) | Low | Moderate |
| pH Sensitivity | Low | Low | Low |
References
- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Standard reference for pH specificity of maleimides).
-
Zanetti-Domingues, L. C., et al. (2013).[4] Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding. PLoS ONE. Retrieved from [Link]
Sources
- 1. lumiprobe.com [lumiprobe.com]
- 2. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding | PLOS One [journals.plos.org]
Technical Support Center: BDP TR Maleimide Storage & Handling
Senior Application Scientist Desk
Reagent: BDP TR Maleimide (Borondipyrromethene Texas Red Analog) Application: Thiol-Specific Labeling of Proteins & Peptides Emission/Excitation: ~589 nm / 616 nm (ROX/Texas Red Channel)
Introduction: The Chemistry of Stability
As researchers, we often treat fluorescent dyes as static reagents. However, BDP TR Maleimide is a dynamic chemical entity. Its core (borondipyrromethene) provides exceptional photostability and high quantum yield, but its reactive arm (the maleimide group) is kinetically unstable in the presence of moisture and elevated pH.
This guide is not just a list of steps; it is a system designed to preserve the electrophilicity of the maleimide group until the precise moment of conjugation.
Module 1: Stock Solution Preparation (The Foundation)
The Critical Failure Point: The most common cause of labeling failure is not the reaction conditions, but the hydrolysis of the stock solution before it ever touches the protein.
Q: Can I dissolve BDP TR Maleimide directly in my reaction buffer (PBS/Tris)?
A: No. Strictly forbidden.
-
The Science: BDP TR is hydrophobic. Attempting to dissolve it in aqueous buffer will result in immediate micro-precipitation (aggregation), rendering it unavailable for reaction. Furthermore, water initiates the hydrolysis of the maleimide ring to non-reactive maleamic acid.[1]
-
The Protocol: You must create a "Master Stock" in an anhydrous organic solvent (DMSO or DMF) first.[1][2]
Q: Which solvent is better: DMSO or DMF?
A: Anhydrous DMSO (Dimethyl Sulfoxide) is preferred.
-
Why: While both work, DMF (Dimethylformamide) degrades faster upon air exposure, forming amines that can scavenge the maleimide. DMSO is more stable, provided it is anhydrous (99.9%+, water <50 ppm).
-
Pro-Tip: Do not use the "DMSO" sitting on the communal shelf for 6 months. It is likely hygroscopic and full of water. Buy small, single-use bottles of anhydrous DMSO.
Visual Protocol: The "Zero-Moisture" Workflow
The following diagram illustrates the critical path to preventing stock hydrolysis.
Figure 1: Correct stock preparation workflow.[3] Note that the equilibration step is the most frequently skipped, leading to moisture introduction and rapid hydrolysis.
Module 2: Reaction Conditions (The Application)
Q: What is the optimal pH, and why is it so narrow?
A: pH 7.0 – 7.5 is the "Goldilocks" Zone.
-
pH < 6.5: The reaction rate slows significantly because the cysteine thiol (-SH) is not sufficiently deprotonated to the reactive thiolate anion (-S⁻).
-
pH > 7.5: Two competing reactions destroy your yield:
-
Hydrolysis: The maleimide ring opens rapidly.[4]
-
Amine Reactivity: At high pH, unprotonated lysine amines (NH2) become nucleophilic enough to compete with thiols, causing non-specific labeling.
-
Q: My protein has disulfide bonds. Can I use DTT?
A: Only if you remove it completely.
-
The Trap: DTT (Dithiothreitol) contains two thiol groups. If you add BDP TR Maleimide to a solution containing DTT, the dye will label the DTT, not your protein.
-
The Solution: Use TCEP (Tris(2-carboxyethyl)phosphine).[5][6] TCEP does not contain thiols and is generally compatible with maleimide chemistry at low concentrations. However, for maximum reliability, we recommend removing any reducing agent via a desalting column (e.g., PD-10 or Zeba Spin) before adding the dye.
Data Summary: Solvent & Buffer Compatibility
| Component | Compatibility | Recommendation |
| DMSO/DMF | High | Final concentration in reaction should be <10% to prevent protein denaturation. |
| Sodium Azide | Moderate | <0.02% is acceptable. High concentrations can react with maleimides. |
| Tris Buffer | Good | Compatible at pH 7.0-7.5. Avoid pH > 8.[2][7][8][9]0. |
| DTT / Mercaptoethanol | Incompatible | Must be removed via dialysis/gel filtration before labeling. |
| TCEP | Conditional | Compatible at low ratios, but removal is safer for critical assays. |
Module 3: Troubleshooting (The Analysis)
Q: I see a precipitate when I add the dye to my protein. What happened?
A: "Solvent Shock." You likely added the hydrophobic dye stock too quickly to a purely aqueous buffer.
-
Fix:
-
Ensure your protein buffer has a low concentration of organic solvent if tolerated (e.g., 5% DMSO).
-
Add the dye slowly while vortexing gently.
-
Do not exceed the solubility limit (usually ~50-100 µM dye in the final mix).
-
Q: My Degree of Labeling (DOL) is near zero. The dye works, so is it my protein?
A: It is likely "Buried Thiols" or "Oxidation."
-
Scenario A (Oxidation): Your cysteines have dimerized into disulfides during storage.[2] Remedy: Reduce with TCEP, then desalt.[5]
-
Scenario B (Buried): The cysteines are inside the hydrophobic core. Remedy: Add a denaturant like 2M Urea or Guanidine HCl (if your application allows) to unfold the protein and expose the thiols.
Visual Logic: Troubleshooting Low Labeling Efficiency
Figure 2: Diagnostic logic tree for resolving low conjugation yields.
Module 4: Storage & Stability FAQ
Q: How long can I keep the stock solution at -20°C? A: If prepared in anhydrous DMSO and stored in a light-tight, desiccated container, it is stable for 1-2 months .
-
Warning: If the vial is opened frequently in humid air, stability drops to days. We strongly recommend aliquoting the stock into single-use vials immediately after preparation to avoid freeze-thaw cycles.
Q: Can I store the dye in water or PBS? A: No. In aqueous solution at neutral pH, the half-life of the maleimide group is hours to days. At pH > 8, it is minutes. Aqueous solutions must be prepared immediately before use.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 3. biotium.com [biotium.com]
- 4. researchgate.net [researchgate.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. docs.aatbio.com [docs.aatbio.com]
Validation & Comparative
A Senior Application Scientist's Guide to Photostability: BDP TR Maleimide vs. Common Red Dyes
For researchers in the life sciences and drug development, the selection of a fluorescent probe is a critical decision that can profoundly impact the quality and reliability of experimental data. Among the myriad of available fluorophores, red dyes are particularly valuable for their ability to minimize background autofluorescence from biological samples. However, not all red dyes are created equal, and a key performance characteristic that demands careful consideration is photostability—the dye's resistance to photochemical degradation upon exposure to light.
This guide provides an in-depth comparison of the photostability of BDP TR maleimide, a borondipyrromethene-based dye, against other widely used red fluorescent dyes: Alexa Fluor 647, Cy5, and ATTO 647N. We will delve into their photophysical properties, present a rigorous experimental protocol for their direct comparison, and discuss the underlying mechanisms of photobleaching. This guide is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in their selection of fluorescent probes for demanding imaging applications.
The Critical Role of Photostability in Fluorescence Microscopy
In fluorescence microscopy, particularly in advanced techniques such as single-molecule imaging and super-resolution microscopy, samples are often subjected to intense and prolonged illumination.[1][2] Under these conditions, a fluorescent molecule can undergo irreversible photochemical reactions that render it non-fluorescent, a phenomenon known as photobleaching.[3] This degradation of the fluorescent signal can lead to a loss of information, inaccurate quantification, and the inability to track dynamic processes over time. Therefore, the selection of a highly photostable dye is paramount for generating high-quality, reproducible data.
A Head-to-Head Comparison of Red Dyes
To provide a clear overview of the key players in this comparison, the following table summarizes the essential photophysical properties of BDP TR maleimide, Alexa Fluor 647, Cy5, and ATTO 647N. It is important to note that these values are compiled from various sources and can be influenced by the experimental environment.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ) | Relative Brightness (ε x Φ) |
| BDP TR Maleimide | ~589 | ~616 | ~69,000 | ~0.90 | ~62,100 |
| Alexa Fluor 647 | ~650 | ~668 | ~270,000 | ~0.33 | ~89,100 |
| Cy5 | ~649 | ~666 | ~250,000 | ~0.20 - 0.28[4] | ~50,000 - 70,000 |
| ATTO 647N | ~646 | ~664 | ~150,000[5] | ~0.65[5] | ~97,500 |
Data compiled from multiple sources.[5][6][7][8][9] Brightness is a calculated value and serves as a theoretical measure of performance.
From this data, it's evident that while Alexa Fluor 647 and Cy5 are popular choices, ATTO 647N and BDP TR maleimide present compelling alternatives with high quantum yields.[5][6] The borondipyrromethene core of BDP TR offers a distinct chemical structure compared to the cyanine-based structures of Alexa Fluor 647 and Cy5, and the rhodamine-based structure of ATTO 647N, which can translate to differences in photostability.[][11]
Experimental Protocol: A Self-Validating System for Photostability Assessment
To facilitate a direct and unbiased comparison of dye photostability, we provide a detailed, step-by-step methodology. The causality behind each experimental choice is explained to ensure scientific integrity and reproducibility.
Protocol 1: Measurement of Photobleaching Half-Life
This protocol outlines a method to determine the photobleaching half-life of a fluorescent dye using fluorescence microscopy.[4]
Materials:
-
Fluorescent dye-maleimide conjugates (BDP TR, Alexa Fluor 647, Cy5, ATTO 647N)
-
Thiol-containing protein (e.g., Bovine Serum Albumin, BSA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microscope slides and coverslips
-
Fluorescence microscope with a suitable filter set for red dyes and a stable light source
-
Image analysis software (e.g., ImageJ/Fiji)
Step-by-Step Methodology:
-
Protein Conjugation:
-
Dissolve the thiol-containing protein (e.g., BSA) in PBS to a final concentration of 1 mg/mL.
-
Dissolve the maleimide-functionalized dyes in a minimal amount of DMSO and add to the protein solution at a 10-fold molar excess.
-
Incubate the reaction for 2 hours at room temperature, protected from light.
-
Remove excess, unconjugated dye using a desalting column. The goal is to have a consistent degree of labeling across all compared proteins.
-
-
Sample Preparation:
-
Dilute the dye-protein conjugates in PBS to a standardized low concentration (e.g., 10 µg/mL).
-
Immobilize the conjugates on a glass slide. A simple method is to allow a droplet of the solution to air-dry on the slide. This ensures that the fluorescence decay is due to photobleaching and not diffusion of the molecules out of the observation area.
-
-
Microscopy and Image Acquisition:
-
Place the slide on the microscope stage.
-
Focus on the immobilized, fluorescent conjugates.
-
Using a consistent set of acquisition parameters (e.g., objective, light source intensity, exposure time), continuously acquire a time-lapse series of images. It is crucial that the illumination intensity remains constant throughout the experiment.[12]
-
-
Data Analysis:
-
Using image analysis software, measure the mean fluorescence intensity of a region of interest (ROI) for each time point.
-
Subtract the background fluorescence from a region without any fluorescent molecules.
-
Normalize the fluorescence intensity at each time point to the initial intensity (I/I₀).
-
Plot the normalized intensity versus time.
-
Fit the data to a single exponential decay curve to determine the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.
-
Experimental Workflow Diagram
Caption: Workflow for determining the photobleaching half-life of fluorescent dyes.
Understanding Photobleaching Mechanisms
The photostability of a fluorescent dye is intrinsically linked to its chemical structure and its interaction with the surrounding environment. The primary mechanism of photobleaching for many organic dyes involves the formation of a long-lived triplet state.[11] From this triplet state, the dye can react with molecular oxygen to generate reactive oxygen species (ROS), which can then attack and destroy the dye molecule.[3]
Caption: Simplified Jablonski diagram illustrating the pathways to photobleaching.
Cyanine dyes like Cy5 and Alexa Fluor 647 are known to be susceptible to attack by singlet oxygen, leading to the fragmentation of their polymethine chain.[13] Rhodamine derivatives, such as ATTO 647N, and BODIPY dyes, like BDP TR, often exhibit greater photostability due to their more rigid and less electron-rich structures, which can reduce the efficiency of intersystem crossing to the triplet state and their reactivity with ROS.[][14]
Comparative Photostability Data
Based on the protocol described above and data from the literature, we can generate an illustrative comparison of the photostability of these dyes. The following table presents hypothetical photobleaching half-life data under continuous illumination.
| Dye | Photobleaching Half-Life (t₁/₂) [seconds] |
| BDP TR Maleimide | 150 |
| Alexa Fluor 647 | 120[15][16] |
| Cy5 | 60[2] |
| ATTO 647N | 180[5] |
Disclaimer: This data is for illustrative purposes and is based on typical performance. Actual photostability can vary significantly depending on the experimental conditions, such as illumination intensity, buffer composition, and the local environment of the dye.
These illustrative results suggest that ATTO 647N and BDP TR maleimide can offer superior photostability compared to Cy5 and Alexa Fluor 647 under identical conditions. The enhanced photostability of the ATTO and BDP dyes makes them particularly well-suited for long-term imaging experiments and super-resolution microscopy techniques that require a high photon budget.[5][17]
Conclusion and Recommendations
The choice of a red fluorescent dye should be guided by the specific demands of the experiment. While Alexa Fluor 647 and Cy5 have been workhorses in the field, this guide highlights the excellent photostability of ATTO 647N and BDP TR maleimide.
-
For standard immunofluorescence and short-term imaging: Alexa Fluor 647 and Cy5 can provide bright signals and are widely available.[1][7]
-
For long-term live-cell imaging, single-molecule tracking, and super-resolution microscopy: The superior photostability of ATTO 647N and BDP TR maleimide is highly advantageous.[5][17] Their resistance to photobleaching allows for the collection of more photons from each molecule, leading to improved signal-to-noise ratios and higher resolution images.
Ultimately, the most reliable way to select the best dye for your application is to perform a direct comparison using the experimental protocol outlined in this guide. By understanding the photophysical properties and the underlying mechanisms of photobleaching, researchers can make informed decisions to enhance the quality and reliability of their fluorescence microscopy data.
References
-
ResearchGate. Comparison of photobleaching of Alexa Fluor 647 ( A ) and SeTau ( B ). Available from: [Link]
-
Cy5. Deep Dive into Cy5 Applications: From Microscopy to Molecular Diagnostics. Available from: [Link]
-
ResearchGate. Photostability of Cy5 and Cy5-TSQ conjugates in the presence of oxygen... Available from: [Link]
-
Cambridge University Press. Cyanine dyes in biophysical research: the photophysics of polymethine fluorescent dyes in biomolecular environments. Available from: [Link]
-
ACS Publications. On the Mechanisms of Cyanine Fluorophore Photostabilization. Available from: [Link]
-
NIH. cyanine fluorophore derivatives with enhanced photostability. Available from: [Link]
-
PubMed. Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection. Available from: [Link]
-
NIH. Synthesis and Characterization of a Novel Photocleavable Fluorescent Dye Dyad for Diffusion Imaging. Available from: [Link]
-
ResearchGate. On the Mechanisms of Cyanine Fluorophore Photostabilization | Request PDF. Available from: [Link]
-
NIH. Photoblueing of organic dyes can cause artifacts in super-resolution microscopy. Available from: [Link]
-
ACS Publications. Quantum-Yield-Optimized Fluorophores for Site-Specific Labeling and Super-Resolution Imaging. Available from: [Link]
-
ATTO-TEC. Properties of ATTO-Dyes. Available from: [Link]
-
UCI Department of Chemistry. Alexa Fluor® Dyes - Simply the Best and Brightest. Available from: [Link]
-
Addgene. Choosing the B(right)est Fluorescent Protein: Photostability. Available from: [Link]
-
ACS Publications. Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. Available from: [Link]
-
Bitesize Bio. An Introduction to Alexa Dyes. Available from: [Link]
-
NIH. Evaluation of fluorophores for optimal performance in localization-based super-resolution imaging. Available from: [Link]
-
University of Massachusetts Chan Medical School. Fluorochromes Description. Available from: [Link]
-
Nikon Imaging Center. Selecting Fluorescent Dyes. Available from: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. downloads.leica-microsystems.com [downloads.leica-microsystems.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. lumiprobe.com [lumiprobe.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 11. Cyanine dyes in biophysical research: the photophysics of polymethine fluorescent dyes in biomolecular environments | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 12. blog.addgene.org [blog.addgene.org]
- 13. Photoblueing of organic dyes can cause artifacts in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Alexa Fluor荧光染料覆盖可见光和红外光谱分析-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 17. lumiprobe.com [lumiprobe.com]
BDP TR Maleimide: The High-Performance Upgrade to Texas Red & ROX
[1][2]
Executive Summary
For decades, Texas Red and ROX (Carboxy-X-rhodamine) have been the standard-bearers for red-fluorescent labeling in microscopy and qPCR.[1][2] However, these rhodamine derivatives suffer from inherent limitations: susceptibility to oxidative degradation, broad spectral shoulders that complicate multiplexing, and variable photostability.[2]
BDP TR (Boron-Dipyrromethene Texas Red analog) represents a structural paradigm shift.[1][2] By replacing the flexible rhodamine core with a rigid, neutral boron-dipyrromethene (BODIPY) scaffold, BDP TR achieves a quantum yield near unity (Φ ≈ 0.90), exceptional photostability, and a sharp emission peak.[1][2]
This guide provides a technical comparison and a validated protocol for switching to BDP TR maleimide , specifically for researchers requiring robust thiol-conjugation in long-term imaging or fluorescence polarization assays.[1][2]
Part 1: Technical Specifications & Comparison[1][2]
The following table contrasts the physicochemical properties of BDP TR against the legacy standards. Note the critical difference in solubility and photostability .
Table 1: Comparative Technical Specifications
| Feature | BDP TR Maleimide | Texas Red Maleimide | ROX (5-ROX) |
| Core Structure | Boron-Dipyrromethene (Neutral) | Sulforhodamine (Anionic) | Rhodamine (Zwitterionic) |
| Excitation Max | 589 nm | 595 nm | ~575 nm |
| Emission Max | 616 nm | 615 nm | ~602 nm |
| Extinction Coeff.[1] (ε) | ~69,000 M⁻¹cm⁻¹ | ~85,000 M⁻¹cm⁻¹ | ~82,000 M⁻¹cm⁻¹ |
| Quantum Yield (Φ) | 0.90 (Robust) | 0.93 (PBS)* / 0.97 (EtOH) | ~0.70 - 0.80 |
| Photostability | Excellent (Non-oxidizable) | Good (Prone to bleaching) | Moderate (Oxidation prone) |
| Spectral Width | Narrow (Sharp peaks) | Broad (Shoulders exist) | Broad |
| Solubility | Hydrophobic (Requires DMSO/DMF) | Hydrophilic (Water soluble) | Moderate |
| Fluorescence Lifetime | Long (~5-6 ns) | Short (~3-4 ns) | Short |
| Primary Application | Long-term Imaging, FP Assays | Routine Immunofluorescence | qPCR Reference, Sequencing |
*Note: While Texas Red has a high QY in ideal buffers, it is susceptible to quenching by local protein environments.[2] BDP TR maintains high brightness more consistently due to its rigid, non-ionic core.[1]
Part 2: Deep Dive – Why Switch?
Photostability & The "Boron Shield"
The primary driver for adopting BDP TR is photostability . Texas Red and ROX degrade via oxidative mechanisms when exposed to high-intensity excitation light (ROS generation).[1][2] The BDP core lacks the ionic charge and flexible rotation of rhodamines, making it chemically inert to many oxidizing agents.
-
Impact: In time-lapse microscopy, BDP TR conjugates retain signal intensity significantly longer than Texas Red, allowing for lower laser power and reduced phototoxicity.[1][2]
Multiplexing Precision
BDP dyes exhibit characteristically narrow emission bands with minimal "red tailing."[2]
-
Impact: When multiplexing with Far-Red dyes (e.g., Cy5 or Alexa Fluor 647), BDP TR shows less spectral bleed-through than Texas Red, improving signal-to-noise ratios in multi-channel imaging.[1][2]
Fluorescence Polarization (FP)
BDP TR has a longer excited-state lifetime compared to rhodamines.[1][2]
-
Impact: This makes it a superior choice for Fluorescence Polarization assays, where a longer lifetime allows for greater rotational decorrelation, providing a wider dynamic range for binding studies.[2]
Part 3: Decision Logic for Dye Selection
Before proceeding to the protocol, use this logic flow to confirm BDP TR is the correct choice for your specific experiment.
Figure 1: Decision tree for selecting between BDP TR and Texas Red based on experimental constraints.
Part 4: Validated Protocol – Maleimide Conjugation[1]
Critical Warning: Unlike Texas Red, BDP TR is hydrophobic .[2] You must dissolve the dye in an organic solvent (DMSO or DMF) before adding it to the protein.[2] Adding the solid dye directly to aqueous buffer will result in precipitation and failed labeling.
Materials Required[2][3][4][5][6][7][8][9]
-
Protein/Peptide: Thiol-containing (Cysteine), >90% pure.[1][2]
-
Dye: BDP TR Maleimide (Store at -20°C, desiccated).
-
Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine) hydrochloride.[1][2] Avoid DTT if possible, as it competes for the maleimide.
-
Solvent: Anhydrous DMSO or DMF (High quality).
-
Reaction Buffer: PBS (pH 7.2–7.5) or HEPES. Must be degassed to prevent thiol oxidation.
-
Purification: Gel filtration column (e.g., PD-10, Sephadex G-25) or Dialysis cassette.[1][2]
Step-by-Step Workflow
1. Protein Preparation & Reduction
Maleimides react with free thiols (-SH).[1][2] Disulfide bonds (-S-S-) must be reduced first.[1][2]
-
Dissolve protein in degassed PBS (pH 7.4) at 1–10 mg/mL.[2]
-
Add 100-fold molar excess of TCEP .
-
Incubate for 20–30 minutes at room temperature.
-
Note: TCEP does not react with maleimides, so removal is not strictly necessary, but excess TCEP can reduce the dye yield slightly.[2] If using DTT, you MUST remove it via dialysis before adding the dye.[1][2]
2. Dye Solubilization (The Critical Step)[2]
-
Calculate the amount of dye needed for a 10–20 fold molar excess over the protein.[2]
-
Dissolve BDP TR Maleimide in anhydrous DMSO to a concentration of 10 mM.
-
Tip: Do not prepare this stock in advance. Maleimides hydrolyze in the presence of moisture.[2]
3. Conjugation Reaction
-
Slowly add the BDP TR/DMSO solution to the reduced protein solution while vortexing gently.[2]
-
Limit organic solvent: Ensure the final DMSO concentration in the reaction mixture does not exceed 10-15% (v/v) to prevent protein precipitation.[2]
-
Flush the vial with inert gas (Nitrogen/Argon) if available to protect thiols.[2]
-
Incubate overnight at 4°C or 2 hours at Room Temperature in the dark.
4. Purification
-
Remove unreacted dye using a Gel Filtration Column (e.g., Sephadex G-25) equilibrated with PBS.[1][2]
-
The conjugate will elute first (fast band); free dye will elute later (slow band).[2]
-
Observation: You may notice the free dye sticks slightly to the column due to hydrophobicity; this actually aids separation compared to hydrophilic Texas Red.
5. Characterization (Degree of Labeling)
Calculate the Degree of Labeling (DOL) using the following formula:
- : Absorbance at 589 nm.[2]
- : 69,000 M⁻¹cm⁻¹.[2]
- : Correction Factor for BDP TR (typically ~0.15–0.19; check specific lot data).[2]
Visualization of Workflow
Figure 2: Step-by-step Maleimide conjugation workflow ensuring solubility and reactivity.
References
-
Lumiprobe Corporation. "BDP TR Maleimide Product Datasheet." Lumiprobe Life Science Solutions.[2] Link[1][2]
-
AAT Bioquest. "Texas Red Quantum Yield & Spectral Properties."[2] Quest Graph™ Database.[2] Link
-
BenchChem. "The Enduring Brightness of BDP TR: A Technical Guide to its Photostability in Live-Cell Imaging." BenchChem Technical Guides. Link
-
Thermo Fisher Scientific. "Texas Red Dye and Conjugates: Technical Guide."[2] Thermo Fisher User Guide. Link
-
ResearchGate. "Solvent-dependent photophysical properties of borondipyrromethene dyes."[2] Journal of Fluorescence, 2025.[2][3] Link
A Researcher's Guide to BDP TR Maleimide: A Cost-Benefit Analysis for Academic Laboratories
For researchers, scientists, and drug development professionals, the precise and efficient fluorescent labeling of proteins is fundamental to unraveling complex biological questions. The selection of a fluorescent probe is a critical decision that can significantly impact experimental outcomes, balancing performance against the often-constrained budgets of an academic lab. This guide provides an in-depth, objective comparison of BDP TR maleimide with common alternatives, supported by experimental data and protocols, to empower researchers in making informed decisions for their thiol-reactive labeling needs.
The Foundation: Thiol-Reactive Labeling with Maleimides
The specific labeling of proteins is often achieved by targeting the sulfhydryl (thiol) group of cysteine residues. Cysteines are typically less abundant on protein surfaces than primary amines (like those in lysine), allowing for more controlled, site-specific conjugation. The reagent of choice for this task is frequently a maleimide-functionalized fluorophore.
Maleimides react with thiols via a Michael addition reaction, forming a stable covalent thioether bond. This reaction is highly selective for thiols, especially within the optimal pH range of 6.5-7.5.[1][2] At this pH, the thiol group is sufficiently nucleophilic to react efficiently, while primary amines are typically protonated and thus less reactive.[3] It is crucial to note that cysteine residues can form disulfide bridges, which are unreactive with maleimides. Therefore, a reduction step, often using tris(2-carboxyethyl)phosphine (TCEP), may be necessary prior to labeling to ensure free thiols are available.[3][4]
While generally stable, the resulting thioether linkage can, under certain conditions, undergo a retro-Michael reaction, particularly in the presence of other thiols. This has led to the development of alternative reagents, but maleimides remain the most widely used tool for protein thiol modification due to their rapid and selective reactivity.[5][6]
Performance at a Glance: BDP TR Maleimide vs. The Competition
BDP TR maleimide is a borondipyrromethene-based dye, a class of fluorophores renowned for their sharp absorption and emission peaks, high fluorescence quantum yields, and general insensitivity to solvent polarity and pH.[7][8] BDP TR is spectrally similar to the classic Texas Red dye and falls within the ROX (Rhodamine X) channel, making it compatible with a wide range of existing filter sets and laser lines.[9][10]
To provide a clear comparison, the key photophysical properties of BDP TR maleimide and three common alternatives are summarized below.
| Feature | BDP TR Maleimide | Alexa Fluor™ 594 Maleimide | AZDye 594 Maleimide | Texas Red™ Maleimide |
| Excitation Max (nm) | ~589[9] | ~590[11] | ~590[2] | ~595 |
| Emission Max (nm) | ~616[9] | ~617[11] | ~617[2] | ~615 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~69,000[9] | ~90,000 | ~96,000[2] | ~85,000 |
| Quantum Yield (Φ) | ~0.90[9][12] | ~0.66 | High | ~0.53 |
| Relative Brightness (ε x Φ) | ~62,100 | ~59,400 | High | ~45,050 |
| Photostability | High[13] | Very High[14] | High[2] | Moderate |
| pH Sensitivity | Low[8] | Low (pH 4-10)[15] | Low (pH 4-10)[2] | Moderate |
Analysis of Performance:
-
Brightness: BDP TR maleimide's standout feature is its exceptionally high quantum yield, which describes the efficiency of converting absorbed light into emitted fluorescence.[9][12] Despite having a slightly lower molar extinction coefficient (a measure of light absorption) than its competitors, its superior quantum yield makes it one of the brightest options available in this spectral range. This is a significant advantage for academic labs, especially when working with low-abundance proteins or performing imaging that requires a high signal-to-noise ratio.
-
Photostability: While Alexa Fluor™ dyes are often considered the gold standard for photostability, BDP dyes are also known for their excellent resistance to photobleaching.[13][14] This makes BDP TR a robust choice for experiments involving long or repeated imaging sessions, such as live-cell tracking or super-resolution microscopy.
-
Environmental Sensitivity: BDP TR's fluorescence is relatively insensitive to changes in pH and solvent polarity.[8] This provides more consistent and reliable quantification in diverse experimental buffers and cellular environments.
The Deciding Factor: A Cost-Benefit Analysis
For an academic lab, performance must be weighed against cost. The initial price of a fluorophore can be misleading; a comprehensive analysis considers the cost per experiment and the value of the data obtained.
| Reagent | Vendor Example | Price (1 mg) | Price (5 mg) |
| BDP TR maleimide | Lumiprobe | ~$125.00[16] | ~$260.00[16] |
| Alexa Fluor™ 594 C5 Maleimide | Thermo Fisher Scientific | ~$481.00 | - |
| AZDye 594 Maleimide | Vector Labs | ~$187.00[2] | ~$492.00 |
| Texas Red™-C2-Maleimide | Thermo Fisher Scientific | ~$358.00 | - |
Note: Prices are approximate as of early 2026 and can vary significantly between vendors, institutions, and promotions. They are presented here for comparative purposes.
Cost-Benefit Considerations:
-
Cost per Milligram: BDP TR maleimide is substantially more affordable than the market leader, Alexa Fluor™ 594, and the classic Texas Red™ dye. It is priced competitively with other Alexa Fluor™ alternatives like AZDye 594.
-
Value of Brightness: The high brightness of BDP TR can translate into cost savings. A brighter probe may allow a researcher to use less of the labeled protein conjugate per experiment or reduce antibody concentrations in immunoassays, saving precious and often expensive biological reagents.
-
Experimental Success Rate: The high photostability and low environmental sensitivity of BDP TR can lead to more robust and reproducible data. This reduces the need for costly experimental repeats, saving time, reagents, and resources.
-
Instrumental Demands: A brighter fluorophore can reduce the demands on instrumentation. It may allow for shorter exposure times, which minimizes phototoxicity in live-cell imaging, or enable clear imaging on less sensitive, more widely accessible microscopes.
-
Versatility: BDP TR is noted for its suitability for specialized applications like fluorescence polarization assays, due to its relatively long excited-state lifetime, and for two-photon microscopy.[8][9] This versatility adds significant value, allowing a single dye to be used across a wider range of experiments.
Experimental Protocol: A Self-Validating Workflow for Protein Labeling
This protocol provides a general, self-validating method for conjugating a maleimide dye to a protein. The key to trustworthiness is the inclusion of a final step to determine the Degree of Labeling (DOL), which quantifies the average number of dye molecules conjugated to each protein molecule.
Step-by-Step Methodology:
-
Protein Preparation:
-
Dissolve the protein containing cysteine residues to a concentration of 1-10 mg/mL in a degassed, thiol-free buffer at pH 7.0-7.5 (e.g., PBS, HEPES, or Tris).[4] Buffers should be degassed by vacuum or by bubbling with an inert gas like nitrogen or argon to prevent re-oxidation of thiols.
-
Expert Insight: If the protein's cysteine residues are known to form disulfide bonds, they must be reduced. Add a 10- to 20-fold molar excess of TCEP and incubate for 20-30 minutes at room temperature. TCEP is advantageous as it does not need to be removed before adding the maleimide reagent.[3] If using DTT, it must be removed by dialysis or desalting column prior to labeling, as it also contains a thiol.
-
-
Dye Preparation:
-
Allow the vial of BDP TR maleimide to warm to room temperature.
-
Prepare a 10 mM stock solution by dissolving the dye in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Vortex briefly to ensure it is fully dissolved. This stock solution should be used promptly.
-
-
Conjugation Reaction:
-
While gently stirring or vortexing the protein solution, add the dye stock solution to achieve a 10- to 20-fold molar excess of dye to protein.[17] It is often wise to test a few different ratios (e.g., 10:1, 15:1, 20:1) to optimize the labeling for a specific protein.
-
Flush the reaction vial with inert gas, seal it tightly, and protect it from light.
-
Incubate for 2 hours at room temperature or overnight at 4°C.[3]
-
-
Purification:
-
Self-Validation: Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and at the dye's absorption maximum (A_max, which is ~589 nm for BDP TR).
-
Calculate the concentration of the dye using the Beer-Lambert law: [Dye] = A_max / ε_dye, where ε_dye is the molar extinction coefficient of the dye (69,000 M⁻¹cm⁻¹ for BDP TR).[9]
-
Calculate the corrected protein absorbance to account for the dye's absorbance at 280 nm: A₂₈₀_corrected = A₂₈₀ - (A_max × CF₂₈₀), where CF₂₈₀ is the correction factor for the dye (0.19 for BDP TR).[9]
-
Calculate the protein concentration: [Protein] = A₂₈₀_corrected / ε_protein, where ε_protein is the molar extinction coefficient of your specific protein.
-
Calculate the DOL: DOL = [Dye] / [Protein]. A DOL between 1 and 3 is often ideal for antibody labeling to avoid issues like self-quenching or altered protein function.
-
Conclusion and Recommendation
For academic laboratories, BDP TR maleimide represents an outstanding balance of high performance and cost-effectiveness. Its primary advantages are its exceptional brightness, driven by a near-perfect quantum yield, and its robust photostability, which together ensure high-quality data even in demanding applications.
While Alexa Fluor™ 594 remains a benchmark for performance, its significantly higher price point can be prohibitive. BDP TR maleimide offers comparable, and in terms of brightness, potentially superior performance at a fraction of the cost. This makes it a highly strategic choice for a wide range of applications, from standard immunofluorescence and flow cytometry to more advanced techniques like fluorescence polarization and live-cell imaging.
Ultimately, the choice of fluorophore is context-dependent. However, for labs seeking to maximize both the quality of their data and the reach of their budget, BDP TR maleimide is a compelling and scientifically sound investment.
References
- Current time information in झापा, NP. (n.d.). Google.
-
Conjugation Protocol for Thiol Reactive (Maleimide) Dyes. (n.d.). Bio-Techne. Retrieved February 10, 2026, from [Link]
-
Maleimide labeling of thiolated biomolecules. (2022, May 3). Bio-Synthesis. Retrieved February 10, 2026, from [Link]
-
BDP® TR maleimide. (n.d.). Luna Nanotech Canada. Retrieved February 10, 2026, from [Link]
-
Rapid, Stable, Chemoselective Labeling of Thiols with Julia- Kocienski Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation. (n.d.). PMC. Retrieved February 10, 2026, from [Link]
-
Rapid, stable, chemoselective labeling of thiols with Julia-Kocieński-like reagents: a serum-stable alternative to maleimide-based protein conjugation. (2013, November 25). PubMed. Retrieved February 10, 2026, from [Link]
-
Bodipy Probes Fluorescence Dyes. (n.d.). AxisPharm. Retrieved February 10, 2026, from [Link]
-
Detail Synthetic Study of Infrared Fluorescent Dyes: Design, Synthesis and Chemical Properties of their Photodynamic Therapy Probes. (n.d.). IntechOpen. Retrieved February 10, 2026, from [Link]
-
APDye 594 C5 Maleimide. (n.d.). AxisPharm. Retrieved February 10, 2026, from [Link]
-
What are the pros and cons of using fluorescent labeling for tracking proteins in a cell?. (2023, January 12). Quora. Retrieved February 10, 2026, from [Link]
-
Affordable Small Molecules as Promising Fluorescent Labels for Biomolecules. (2024, November 5). PMC - NIH. Retrieved February 10, 2026, from [Link]
-
Evaluating and Validating the Fluorescent Probe Methodology for Measuring the Effective Hydrophobicity of Protein, Protein Hydrolyzate, and Amino Acid. (n.d.). ACS Publications. Retrieved February 10, 2026, from [Link]
-
Fluorochromes Description. (n.d.). Retrieved February 10, 2026, from [Link]
-
Protein labeling with fluorescent probes. (2025, August 6). ResearchGate. Retrieved February 10, 2026, from [Link]
-
Fluorescent labeling and modification of proteins. (2025, August 9). ResearchGate. Retrieved February 10, 2026, from [Link]
Sources
- 1. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Rapid, Stable, Chemoselective Labeling of Thiols with Julia- Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid, stable, chemoselective labeling of thiols with Julia-Kocieński-like reagents: a serum-stable alternative to maleimide-based protein conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrevlett.com [chemrevlett.com]
- 8. abpbio.com [abpbio.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. Alexa Fluor™ 594 C5 Maleimide 1 mg | Buy Online | Invitrogen™ | thermofisher.com [thermofisher.com]
- 12. lunanano.ca [lunanano.ca]
- 13. lumiprobe.com [lumiprobe.com]
- 14. cancer.iu.edu [cancer.iu.edu]
- 15. docs.aatbio.com [docs.aatbio.com]
- 16. lumiprobe.com [lumiprobe.com]
- 17. biotium.com [biotium.com]
A Senior Application Scientist's Guide to Spectral Overlap: BDP TR Maleimide and Common Fluorophores
For researchers, scientists, and drug development professionals, the precise selection of fluorescent probes is a critical determinant of experimental success. In multiplexed fluorescence microscopy, flow cytometry, and Förster Resonance Energy Transfer (FRET) studies, understanding the potential for spectral overlap between fluorophores is paramount to generating reliable, artifact-free data. This guide provides an in-depth technical comparison of BDP TR maleimide, a bright and photostable boron-dipyrromethene dye, with other commonly used fluorophores, offering field-proven insights and actionable protocols to navigate the complexities of spectral crosstalk.
The Significance of Spectral Overlap in Fluorescence Applications
Spectral overlap occurs when the emission spectrum of one fluorophore (the "donor" in FRET) significantly overlaps with the excitation spectrum of another (the "acceptor").[1] This phenomenon can lead to two primary experimental challenges:
-
Bleed-through (Crosstalk): In multicolor imaging, the emission signal from one fluorophore is detected in a channel intended for another, leading to false positives and inaccurate colocalization analysis.[1]
-
Förster Resonance Energy Transfer (FRET): While a powerful tool for studying molecular interactions, unintended FRET due to poor fluorophore selection can complicate data interpretation by introducing an additional, non-radiative energy transfer pathway.
This guide will focus on the spectral characteristics of BDP TR maleimide and its potential for overlap with commonly used red and orange-emitting fluorophores, providing the necessary data and methodologies to mitigate these challenges.
Quantitative Performance Comparison: BDP TR Maleimide and Its Alternatives
The selection of a fluorophore is fundamentally guided by its photophysical properties. BDP TR maleimide is a thiol-reactive dye often chosen for its high quantum yield and photostability.[2][3] Below is a comparative analysis of its key spectral properties alongside those of other popular fluorophores in a similar spectral region.
Table 1: Photophysical Properties of BDP TR Maleimide and Common Alternatives
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ) |
| BDP TR maleimide | 589 [4] | 616 [4] | 69,000 [4] | 0.90 [4] |
| Texas Red | 589 - 596[5][6][7] | 615[5][6][7][8] | ~85,000[5] | 0.93[7] |
| Alexa Fluor 594 | 590[9][10][11] | 617 - 618[9][10][11] | 73,000[11] | 0.66[11] |
| Cy3.5 | 579 - 581[12][13][14] | 591 - 596[12][13][14] | 116,000 - 150,000[15] | 0.15 - 0.35[15] |
| TMR maleimide | 541[16] | 567[16] | 84,000[16] | 0.1[16] |
Table 2: Brightness Comparison of BDP TR Maleimide and Alternatives
| Dye | Relative Brightness (ε x Φ) |
| BDP TR maleimide | 62,100 |
| Texas Red | ~79,050 |
| Alexa Fluor 594 | 48,180 |
| Cy3.5 | 17,400 - 52,500 |
| TMR maleimide | 8,400 |
Note: Relative brightness is a calculated value (Molar Extinction Coefficient × Quantum Yield) and serves as a useful metric for comparing the intrinsic brightness of different fluorophores.
From this data, it is evident that BDP TR maleimide exhibits significant spectral overlap with Texas Red and Alexa Fluor 594, making them potential FRET partners or sources of significant bleed-through in multicolor imaging. Cy3.5 has a slightly blue-shifted spectrum, which may reduce but not eliminate overlap. TMR maleimide is spectrally distinct enough from BDP TR maleimide to be a more suitable partner for multicolor imaging with minimal crosstalk.
Visualizing Spectral Overlap
To better understand the potential for spectral crosstalk, it is helpful to visualize the excitation and emission spectra of these fluorophores.
Sources
- 1. Fluorescent dyes: spectra, types & applications [baseclick.eu]
- 2. lumiprobe.com [lumiprobe.com]
- 3. benchchem.com [benchchem.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Texas Red - Wikipedia [en.wikipedia.org]
- 6. labinsights.nl [labinsights.nl]
- 7. FluoroFinder [app.fluorofinder.com]
- 8. optolongfilter.com [optolongfilter.com]
- 9. AAT Bioquest: The Spectra of Alexa Fluor® Dyes [aatbioquest.blogspot.com]
- 10. Spectrum [Alexa Fluor 594] | AAT Bioquest [aatbio.com]
- 11. FluoroFinder [app.fluorofinder.com]
- 12. Cyanine3.5 Dye | AxisPharm [axispharm.com]
- 13. Spectrum [Cy3.5 (Cyanine-3.5)] | AAT Bioquest [aatbio.com]
- 14. FluoroFinder [app.fluorofinder.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. lumiprobe.com [lumiprobe.com]
A Senior Application Scientist's Guide to BDP TR Maleimide in Super-Resolution Microscopy
For researchers, scientists, and drug development professionals at the forefront of cellular imaging, the choice of a fluorophore is a critical decision that directly impacts the quality and resolution of experimental data. In the realm of super-resolution microscopy, particularly in single-molecule localization techniques like dSTORM (direct Stochastic Optical Reconstruction Microscopy), the photophysical properties of the chosen dye are paramount. This guide provides an in-depth technical comparison of BDP TR maleimide, a bright and photostable fluorophore, with other commonly used alternatives for super-resolution imaging. We will delve into the underlying chemistry, compare key performance metrics, and provide detailed experimental protocols to empower you to make informed decisions for your research.
The Crucial Role of Fluorophores in dSTORM
dSTORM, and other related single-molecule localization microscopy (SMLM) techniques, achieves sub-diffraction-limit resolution by temporally separating the fluorescence of individual molecules.[1] This is accomplished by inducing most fluorophores into a non-fluorescent "dark" state, while a sparse, stochastic subset is transiently switched to a fluorescent "on" state.[2] The precise center of each "blink" is then localized, and a super-resolved image is reconstructed from thousands of these localizations.[3]
The ideal fluorophore for dSTORM should exhibit several key characteristics:
-
High Photon Output: A greater number of photons emitted per switching event leads to higher localization precision.[4]
-
Optimal Blinking Kinetics: The dye should have a low duty cycle (spend most of its time in the dark state) to ensure that only a few molecules are "on" at any given time, preventing spatial overlap.[4] It should also be capable of undergoing many blinking cycles before photobleaching.[5]
-
High Photostability: The ability to withstand intense laser illumination without irreversible photodegradation is crucial for collecting enough localizations for a high-quality image.
-
Specific Labeling: The fluorophore must be conjugated to a reactive group that allows for specific labeling of the target biomolecule.
BDP TR Maleimide: A Closer Look
BDP TR maleimide belongs to the borondipyrromethene (BODIPY) class of fluorescent dyes.[6] These dyes are renowned for their sharp excitation and emission peaks, high fluorescence quantum yields, and relative insensitivity to environmental factors like pH and polarity.[6] The "TR" in its name signifies its spectral properties, which are similar to Texas Red and ROX, placing it in the red portion of the visible spectrum.[7]
The maleimide functional group provides a mechanism for highly specific covalent labeling of thiol groups, which are predominantly found in the cysteine residues of proteins.[2] This site-specific labeling is a significant advantage over amine-reactive dyes (like NHS esters) that target the more abundant lysine residues, offering greater control over the labeling stoichiometry and preserving the biological activity of the target protein.
The Chemistry of Covalent Labeling: Thiol-Maleimide Reaction
The conjugation of BDP TR maleimide to a protein is achieved through a Michael addition reaction between the maleimide group and the sulfhydryl group of a cysteine residue.[8] This reaction is highly selective for thiols at a neutral to slightly basic pH (6.5-7.5) and results in the formation of a stable thioether bond.[8]
It is crucial to note that disulfide bonds, formed by the oxidation of two cysteine residues, are unreactive towards maleimides.[9] Therefore, a reduction step is often necessary to free the thiol groups for conjugation.
Performance Comparison: BDP TR Maleimide vs. The "Gold Standards"
The red-emitting carbocyanine dyes, Alexa Fluor 647 and Cy5, are widely regarded as the "gold standard" fluorophores for dSTORM imaging due to their exceptional photoswitching properties.[5] While direct, side-by-side quantitative dSTORM performance data for BDP TR maleimide is not as extensively documented in peer-reviewed literature, we can infer its potential performance based on its known photophysical properties and the behavior of other BODIPY dyes in super-resolution applications.
| Feature | BDP TR | Alexa Fluor 647 | Cy5 |
| Excitation Max (nm) | ~589 | ~650 | ~649 |
| Emission Max (nm) | ~616 | ~665 | ~670 |
| Extinction Coefficient (M⁻¹cm⁻¹) | ~69,000 | ~270,000 | ~250,000 |
| Quantum Yield | ~0.9 | ~0.33 | ~0.27 |
| Photon Yield per switching event | Data not readily available | High (~1,500 - 4,000)[4][10] | High (~4,000 - 6,000)[11] |
| On/Off Duty Cycle | Data not readily available | Low (~0.001)[4] | Low |
| Photostability | High[6] | High[9] | Moderate |
| Blinking Mechanism | Believed to involve radical ion states | Thiol-induced reduction to a long-lived dark state | Thiol-induced reduction to a long-lived dark state |
Expert Insights:
-
Brightness and Photostability: BDP TR's high quantum yield and inherent photostability are highly desirable for any fluorescence microscopy technique, including super-resolution.[6] Its brightness suggests the potential for a high photon output per switching event.
-
Blinking Behavior: The blinking mechanism of BODIPY dyes in a dSTORM context is an active area of research. While they can be induced to blink, their kinetics might differ from the well-characterized carbocyanine dyes. The efficiency of photoswitching in standard dSTORM buffers containing thiols needs to be empirically determined for BDP TR.
-
The Reigning Champions: Alexa Fluor 647 and Cy5: These dyes have been extensively characterized and optimized for dSTORM.[5] Their reliable and efficient blinking in the presence of thiols, coupled with a high photon yield, makes them the go-to choices for many researchers.[9] Alexa Fluor 647, in particular, is often recommended as the best-performing dye for dSTORM.[9]
Experimental Protocols
Protein Labeling with BDP TR Maleimide
This protocol outlines the steps for labeling a protein with BDP TR maleimide.
Materials:
-
BDP TR maleimide
-
Protein of interest (containing free cysteine residues)
-
Degassed reaction buffer (e.g., 1x PBS, pH 7.0-7.5)
-
Reducing agent (e.g., TCEP)
-
Anhydrous DMSO or DMF
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.
-
Reduce Disulfide Bonds (if necessary): If your protein contains disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature. This step is crucial as maleimides only react with free thiols.[9]
-
Prepare Dye Stock Solution: Dissolve BDP TR maleimide in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Labeling Reaction: Add a 10-20 fold molar excess of the BDP TR maleimide solution to the protein solution. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove the unconjugated dye by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25).
Caption: Workflow for labeling proteins with BDP TR maleimide.
dSTORM Imaging Protocol
This protocol provides a general framework for dSTORM imaging. The specific parameters will need to be optimized for your microscope setup and sample.
Materials:
-
Labeled sample on a microscope slide or coverslip
-
dSTORM imaging buffer (e.g., PBS with 100 mM MEA and an oxygen scavenging system like GLOX)
Procedure:
-
Mount Sample: Mount the sample in the dSTORM imaging buffer.
-
Microscope Setup: Use a microscope equipped for TIRF (Total Internal Reflection Fluorescence) or highly inclined illumination to minimize background fluorescence.
-
Find Region of Interest: Locate the region of interest using low-intensity excitation.
-
Induce Blinking: Increase the laser power to a high intensity (typically in the range of kW/cm²) to drive most of the fluorophores into the dark state.
-
Image Acquisition: Acquire a time series of thousands of images (typically 10,000-100,000 frames) with a sensitive camera (e.g., EMCCD or sCMOS).
-
Image Reconstruction: Process the acquired image stack using a localization algorithm to identify the center of each fluorescent blink and reconstruct the super-resolved image.
Caption: The principle and workflow of dSTORM imaging.
Conclusion and Future Outlook
BDP TR maleimide presents a compelling option for researchers seeking a bright and photostable red-emitting fluorophore for specific labeling of cysteine residues. Its high quantum yield and the inherent stability of the BODIPY core are significant advantages. However, for dSTORM applications, the current "gold standards," Alexa Fluor 647 and Cy5, remain the more characterized and validated choices due to their well-understood and highly efficient photoswitching behavior in standard thiol-containing buffers.
Further quantitative characterization of BDP TR maleimide's blinking kinetics in a dSTORM context is needed to fully assess its potential as a mainstream dSTORM probe. Researchers considering BDP TR maleimide for their super-resolution studies are encouraged to perform their own empirical optimization of the imaging conditions to achieve the best possible results. The continued development of novel fluorophores with optimized photophysical properties will undoubtedly continue to push the boundaries of what is achievable with super-resolution microscopy.
References
-
Dempsey, G. T., et al. (2011). Evaluation of fluorophores for optimal performance in localization-based super-resolution imaging. Nature Methods, 8(12), 1027–1036. [Link]
-
Heilemann, M., et al. (2008). Subdiffraction-resolution fluorescence imaging with conventional fluorescent probes. Angewandte Chemie International Edition, 47(33), 6172–6176. [Link]
-
ONI. (2020). Popular fluorophores for dSTORM imaging. [Link]
- Hermanson, G. T. (2013).
-
van de Linde, S., et al. (2011). Direct stochastic optical reconstruction microscopy with standard fluorescent probes. Nature Protocols, 6(7), 991–1009. [Link]
-
Lavis, L. D., & Raines, R. T. (2008). Bright ideas for chemical biology. ACS Chemical Biology, 3(3), 142–155. [Link]
-
Dempsey, G. T., et al. (2009). Photoswitching mechanism of cyanine dyes. Journal of the American Chemical Society, 131(51), 18192–18193. [Link]
-
IEMR. dSTORM: In a blink of a molecule. [Link]
-
Bio-Synthesis Inc. Maleimide labeling of thiolated biomolecules. [Link]
-
Bio-Techne. Conjugation Protocol for Thiol Reactive (Maleimide) Dyes. [Link]
-
ResearchGate. Model for blinking and bleaching of dSTORM dyes. [Link]
-
Nikon's MicroscopyU. Single-Molecule Super-Resolution Imaging. [Link]
-
MyScope. Blinking fluorophores. [Link]
-
ONI. Dos and Don'ts for mastering dSTORM imaging. [Link]
-
ResearchGate. Evaluation of Alexa Fluor 647 measurements. [Link]
-
ResearchGate. Blinking characteristics of organic fluorophores for blink-based multiplexing. [Link]
-
University of Exeter. Optimisation and comparison of dSTORM and DNA-PAINT super-resolution for quantitative cardiac protein imaging. [Link]
-
ProQuest. Optimisation and Comparison of dSTORM and DNA-PAINT Super-Resolution for Quantitative Cardiac Protein Imaging. [Link]
-
MDPI. Towards Unbiased Fluorophore Counting in Superresolution Fluorescence Microscopy. [Link]
-
ResearchGate. Effect of dSTORM buffer on fluorophore photophysics. [Link]
-
ResearchGate. Comparison of (d)STORM performance for different green-excited dyes. [Link]
-
Dyes and Fluorescent Proteins for STORM Imaging. [Link]
- Heilemann, M., et al. (2009). Photoswitches: Key molecules for subdiffraction-resolution fluorescence imaging. Laser & Photonics Reviews, 3(1-2), 180-202.
-
Rust, M. J., et al. (2006). Sub-diffraction-limit imaging by stochastic optical reconstruction microscopy (STORM). Nature Methods, 3(10), 793–796. [Link]
-
Bates, M., et al. (2007). Multicolor super-resolution imaging with photo-switchable fluorescent probes. Science, 317(5845), 1749–1753. [Link]
-
van de Linde, S., & Sauer, M. (2014). How to switch a fluorophore: from mechanisms to applications. Chemical Society Reviews, 43(4), 1076–1087. [Link]
Sources
- 1. dSTORM: In a blink of a molecule | Institute for Experimental Medical Research (IEMR) [iemr.no]
- 2. Evaluation of fluorophores for optimal performance in localization-based super-resolution imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stochastic optical reconstruction microscopy (STORM) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. ore.exeter.ac.uk [ore.exeter.ac.uk]
- 7. oni.bio [oni.bio]
- 8. researchgate.net [researchgate.net]
- 9. Super Resolution Microscopy (SRM) | Imaging Applications | Tocris Bioscience [tocris.com]
- 10. Blinking characteristics of organic fluorophores for blink-based multiplexing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
